Phyllomedusin
Description
Structure
2D Structure
Properties
CAS No. |
26145-48-2 |
|---|---|
Molecular Formula |
C52H82N16O13S |
Molecular Weight |
1171.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C52H82N16O13S/c1-6-28(4)42(50(80)59-26-41(72)61-33(22-27(2)3)46(76)62-30(43(55)73)18-21-82-5)67-48(78)34(23-29-12-8-7-9-13-29)64-44(74)31(14-10-19-58-52(56)57)63-47(77)35(24-38(53)69)65-49(79)37-15-11-20-68(37)51(81)36(25-39(54)70)66-45(75)32-16-17-40(71)60-32/h7-9,12-13,27-28,30-37,42H,6,10-11,14-26H2,1-5H3,(H2,53,69)(H2,54,70)(H2,55,73)(H,59,80)(H,60,71)(H,61,72)(H,62,76)(H,63,77)(H,64,74)(H,65,79)(H,66,75)(H,67,78)(H4,56,57,58)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,42-/m0/s1 |
InChI Key |
GGIXGYYACCFXOQ-GUXVTFBTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Enduring Scientific Interest of Phyllomedusin: A Tachykinin Peptide from the Amazon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discovered in 1970 by Anastasi and Erspamer from the skin secretion of the Giant Monkey Frog, Phyllomedusa bicolor, Phyllomedusin is a decapeptide that has since been a subject of significant scientific inquiry. As a member of the tachykinin family of neuropeptides, it exhibits potent biological activities, primarily through its high affinity for the neurokinin 1 (NK1) receptor. Its effects on smooth muscle contraction, blood pressure regulation, and fluid balance have made it a valuable pharmacological tool and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, including detailed experimental protocols, quantitative biological data, and an elucidation of its signaling pathway.
Discovery and Historical Context
The story of this compound is intrinsically linked to the pioneering work of Italian scientist Vittorio Erspamer and his colleagues in the mid-20th century. Their systematic investigation of bioactive compounds from the skin of amphibians unveiled a treasure trove of novel peptides with diverse pharmacological actions.
In 1970, Anastasi and Erspamer reported the isolation and characterization of a new polypeptide from the skin of the South American frog, Phyllomedusa bicolor. They named this decapeptide "this compound." Their initial studies revealed its potent effects on smooth muscle and its hypotensive properties, classifying it as a tachykinin, a family of peptides that share a common C-terminal sequence and elicit rapid contractions in smooth muscle preparations. The primary amino acid sequence of this compound was determined to be pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2.[1]
Subsequent research by Erspamer's group and others further elucidated the pharmacological profile of this compound, confirming its high affinity and agonist activity at the NK1 receptor.[2] This receptor is the primary target for the endogenous mammalian tachykinin, Substance P, which is involved in a wide range of physiological processes including pain transmission, inflammation, and neuroregulation. The discovery of this compound provided a new tool to probe the function of the NK1 receptor and spurred interest in the therapeutic potential of targeting this system.
Physicochemical and Pharmacological Properties
This compound is a relatively small peptide with a molecular weight of approximately 1170.5 Da. Its structure, with a pyroglutamyl residue at the N-terminus and an amidated C-terminus, is a common feature of many bioactive peptides, conferring resistance to degradation by exopeptidases.
Data Presentation: Quantitative Pharmacological Data
| Parameter | Value | Species/Tissue | Reference |
| Concentration in 'Sapo' Secretion | ~2.2% of peptide content | Phyllomedusa bicolor | Erspamer et al., 1993 |
| Hypotensive Effect (Threshold Dose) | 15-20 µg/kg (s.c.) | Dog | Erspamer et al., 1993 |
| Hypotensive Effect (Threshold Dose) | 0.5 µg/kg (s.c.) | Rat | Erspamer et al., 1993 |
Note: EC50 and Ki values for this compound are not consistently reported in the readily available literature. The data presented here is based on in vivo studies and analysis of the crude secretion.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have been instrumental in the study of this compound.
Peptide Isolation and Purification from Phyllomedusa bicolor Skin Secretion
The original method for isolating this compound, as would have been employed by Anastasi and Erspamer, involved a multi-step process of extraction and chromatography. While the exact details from their 1970 paper are not widely available, a general protocol based on common practices for peptide isolation from amphibian skin is outlined below.
Workflow for this compound Isolation
References
An In-depth Technical Guide to the Biological Functions of Phyllomedusin as a Tachykinin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phyllomedusin, a decapeptide isolated from the skin of the Amazonian frog Phyllomedusa bicolor, is a member of the tachykinin family of neuropeptides. Tachykinins are characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for their biological activity. This compound exerts its effects primarily through the activation of the neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR). This activation initiates a well-defined signaling cascade, leading to a variety of physiological responses, most notably smooth muscle contraction, vasodilation, and increased glandular secretions. This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and detailed protocols for key experimental assays used in its characterization.
Introduction to this compound and the Tachykinin System
This compound is a non-mammalian tachykinin with the amino acid sequence pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH₂.[1] It belongs to a large family of peptides that includes the mammalian tachykinins Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2] These peptides are known for their rapid stimulant effects on smooth muscle tissues.[3]
The biological effects of tachykinins are mediated by three distinct neurokinin receptors: NK1, NK2, and NK3.[2] These receptors are members of the rhodopsin-like family of GPCRs.[4] While there is some cross-reactivity, each receptor subtype exhibits a preferential affinity for a specific endogenous ligand:
-
NK1 Receptor: Highest affinity for Substance P.
-
NK2 Receptor: Highest affinity for Neurokinin A.
-
NK3 Receptor: Highest affinity for Neurokinin B.
Pharmacological studies have identified this compound as a selective agonist for the NK1 receptor.[1] Although its affinity for the NK1 receptor is reported to be lower than that of Substance P, it is a potent agonist capable of eliciting characteristic tachykinin responses.[1]
Molecular Mechanism of Action: The NK1 Receptor Signaling Pathway
As a Gq protein-coupled receptor, the activation of the NK1 receptor by this compound initiates a well-characterized intracellular signaling cascade.[3][4]
-
Receptor Activation: this compound binds to the extracellular domain of the NK1 receptor, inducing a conformational change.
-
G Protein Coupling: This conformational change facilitates the coupling and activation of a heterotrimeric G protein of the Gαq/11 family. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Phospholipase C Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates Protein Kinase C (PKC).
-
Cellular Response: The increase in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream phosphorylation events, culminating in various cellular responses such as smooth muscle contraction, secretion, and vasodilation.[3]
References
The Role of Phyllomedusin in Amphibian Skin Secretions: A Technical Guide for Researchers
An in-depth examination of the structure, function, and physiological effects of the tachykinin peptide, Phyllomedusin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its biological significance and methodologies for its study.
Introduction
Amphibian skin is a rich source of bioactive peptides with diverse pharmacological activities. Among these, this compound, a decapeptide belonging to the tachykinin family, has garnered significant interest due to its potent effects on various physiological systems. First isolated from the skin of the Giant Leaf Frog (Phyllomedusa bicolor), this peptide shares a conserved C-terminal sequence with other tachykinins, enabling it to interact with neurokinin (NK) receptors in mammals.[1] This guide provides a detailed overview of this compound, its mechanism of action, and the experimental protocols used for its characterization, aimed at facilitating further research and potential therapeutic applications.
Molecular Profile of this compound
This compound is a decapeptide with the amino acid sequence pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2.[2] Its molecular weight is approximately 1171.41 g/mol .[2][3] The N-terminal pyroglutamic acid (pGlu) and the C-terminal amidation are common features of many bioactive peptides, contributing to their stability and activity.
Mechanism of Action: The Tachykinin NK1 Receptor Signaling Pathway
This compound exerts its biological effects primarily through the activation of the neurokinin 1 receptor (NK1R), a G protein-coupled receptor (GPCR).[4][5] The binding of this compound to the NK1 receptor initiates a cascade of intracellular events mediated by the Gq alpha subunit of the heterotrimeric G protein.[4]
Upon activation, the Gq alpha subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8][9][10][11][12][13] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][14] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[6][7]
References
- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 2. genprice.com [genprice.com]
- 3. This compound peptide [novoprolabs.com]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. fiveable.me [fiveable.me]
- 8. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. varsitytutors.com [varsitytutors.com]
- 14. Unit [sivabio.50webs.com]
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the pharmacological properties of phyllomedusin, a naturally occurring tachykinin peptide, and its relationship with other key tachykinin family members, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathway, offering a valuable resource for those engaged in tachykinin receptor research and drug development.
Introduction to this compound and the Tachykinin System
This compound is a decapeptide originally isolated from the skin of the Amazonian leaf frog, Phyllomedusa bicolor.[1] Its amino acid sequence is pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2.[1] It belongs to the tachykinin family of peptides, which are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, crucial for their biological activity.[2] Tachykinins, including the mammalian peptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a wide array of physiological processes, such as smooth muscle contraction, vasodilation, inflammation, and pain transmission.[3][4]
These peptides exert their effects by interacting with three main types of G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[3] While SP is the preferred endogenous ligand for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor, there is a degree of cross-reactivity among these peptides and receptors. This compound is recognized as a potent agonist with a high affinity for the NK1 receptor.[1]
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of this compound and related tachykinin peptides for the NK1 receptor. This data is essential for understanding the selectivity and potency of these ligands.
| Peptide | Receptor | Binding Affinity (Ki) [nM] | Reference |
| This compound | NK1 | [Data not explicitly found in searches] | |
| Substance P | NK1 | [Data not explicitly found in searches] | |
| Neurokinin A | NK1 | [Data not explicitly found in searches] | |
| Neurokinin B | NK1 | [Data not explicitly found in searches] |
| Peptide | Functional Assay | Potency (EC50) [nM] | Reference |
| This compound | Guinea Pig Ileum Contraction | [Data not explicitly found in searches] | |
| Substance P | Guinea Pig Ileum Contraction | [Data not explicitly found in searches] | |
| Neurokinin A | Guinea Pig Ileum Contraction | [Data not explicitly found in searches] | |
| Neurokinin B | Guinea Pig Ileum Contraction | [Data not explicitly found in searches] |
Note: While the searches confirmed the high affinity and potency of this compound for the NK1 receptor, specific quantitative values for direct comparison were not consistently available in the provided search results. The tables are structured to be populated as this data becomes available through further focused research.
Key Experimental Protocols
The characterization of this compound and related peptides relies on a suite of established in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound and other tachykinins for the NK1 receptor.
Workflow:
Radioligand Binding Assay Workflow
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing the NK1 receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the NK1 receptor (e.g., [125I]-Substance P).
-
Competition: Increasing concentrations of the unlabeled test peptide (this compound or other tachykinins) are added to compete with the radioligand for binding to the receptor.
-
Equilibration: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Organ Bath (Guinea Pig Ileum Contraction)
This functional assay measures the ability of a peptide to induce smooth muscle contraction, a characteristic effect of tachykinins.
Objective: To determine the potency (EC50) and efficacy of this compound and related peptides in causing contraction of the guinea pig ileum longitudinal muscle.
Workflow:
Isolated Organ Bath Assay Workflow
Detailed Steps:
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and the longitudinal muscle strip is isolated.
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Connection: One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to measure muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.
-
Agonist Addition: Cumulative concentrations of the test peptide are added to the organ bath.
-
Response Measurement: The resulting contraction of the smooth muscle is recorded by the force transducer.
-
Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined.
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration upon receptor activation.
Objective: To determine the potency (EC50) of this compound and other tachykinins in activating the NK1 receptor and triggering downstream signaling.
Workflow:
Calcium Mobilization Assay Workflow
Detailed Steps:
-
Cell Culture: Cells stably or transiently expressing the NK1 receptor are cultured in appropriate microplates.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM), which can enter the cells and becomes fluorescent upon binding to calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is measured before the addition of the agonist.
-
Agonist Stimulation: The test peptide is added to the cells, and the change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured. A concentration-response curve is generated to determine the EC50 value of the agonist.
Signaling Pathway of the NK1 Receptor
The NK1 receptor primarily couples to the Gq/11 family of G proteins. Activation of the receptor by an agonist like this compound initiates a well-defined signaling cascade, leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Phyllomedusin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the Amazonian monkey frog, Phyllomedusa bicolor.[1] Tachykinins are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, and are known to exert a wide range of biological effects, including smooth muscle contraction, vasodilation, and neurotransmission.[2] this compound, in particular, is a potent hypotensive agent and stimulates various smooth muscles.[1][3] Its unique pharmacological profile makes it a molecule of significant interest for drug development and physiological research.
High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful technique for the purification of peptides like this compound from complex biological extracts. This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound from frog skin secretions.
Signaling Pathway of this compound
This compound, as a tachykinin, exerts its biological effects by interacting with G-protein coupled receptors (GPCRs), primarily the neurokinin 1 (NK1) receptor. Binding of this compound to its receptor initiates a cascade of intracellular events, leading to a physiological response.
Caption: this compound signaling pathway via the NK1 receptor.
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound from its natural source involves several key steps, from sample collection to final purity analysis.
Caption: Experimental workflow for this compound purification.
Detailed Experimental Protocols
Sample Preparation from Phyllomedusa bicolor Skin Secretion
-
Collection: Skin secretions are obtained from Phyllomedusa bicolor by gentle manual stimulation or mild electrical stimulation. The secretion is washed from the skin with deionized water.
-
Lyophilization: The collected secretion is immediately frozen and lyophilized to dryness to preserve the peptides and facilitate storage and quantification.
-
Reconstitution: For HPLC purification, the lyophilized powder is reconstituted in a suitable solvent. A common starting solvent is 0.1% (v/v) trifluoroacetic acid (TFA) in water. For example, 5-10 mg of lyophilized secretion can be dissolved in 1 mL of this solution.[4][5]
-
Clarification: The reconstituted sample is centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet any insoluble material. The clear supernatant is then carefully collected for further processing.[4]
Solid-Phase Extraction (SPE) for Desalting and Enrichment
SPE is recommended for desalting the sample and for an initial cleanup to remove highly polar and non-polar contaminants, which can improve the resolution and lifespan of the HPLC column.
Materials:
-
C18 SPE cartridge
-
Conditioning solvent: 100% Acetonitrile
-
Equilibration solvent: 0.1% TFA in water
-
Wash solvent: 0.1% TFA in 5% Acetonitrile/water
-
Elution solvent: 0.1% TFA in 60% Acetonitrile/water
Protocol:
-
Conditioning: Pass 3-5 mL of 100% acetonitrile through the C18 cartridge.
-
Equilibration: Pass 3-5 mL of 0.1% TFA in water through the cartridge. Do not let the cartridge run dry.
-
Loading: Load the clarified skin secretion supernatant onto the cartridge.
-
Washing: Wash the cartridge with 3-5 mL of 0.1% TFA in 5% acetonitrile to remove salts and other highly polar impurities.
-
Elution: Elute the bound peptides, including this compound, with 1-2 mL of 0.1% TFA in 60% acetonitrile.
-
Drying: The eluted sample can be lyophilized or dried using a centrifugal evaporator and then reconstituted in the initial HPLC mobile phase for injection.
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-phase HPLC is the primary method for purifying this compound to a high degree of homogeneity.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A binary pump system with a UV detector |
| Column | C18 reverse-phase column (e.g., Jupiter C18, 5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |
| Gradient | 0-60% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm (for peptide bonds) and 280 nm |
| Injection Volume | 20-100 µL |
Protocol:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the SPE-purified and reconstituted sample onto the column.
-
Elution: Run the gradient program as specified above. This compound is expected to elute as a distinct peak.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected at 214 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing this compound and to assess its purity.
Biological Activity Assay: Smooth Muscle Contraction
To confirm the biological activity of the purified this compound, a smooth muscle contraction assay can be performed using an isolated tissue preparation, such as guinea pig ileum.
Protocol:
-
Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Transducer Setup: The tissue is connected to an isometric force transducer to record contractions.
-
Dose-Response Curve: After an equilibration period, increasing concentrations of purified this compound are added to the organ bath in a cumulative manner.
-
Data Recording: The contractile response (increase in tension) is recorded for each concentration.
-
Analysis: A dose-response curve is plotted to determine the potency (EC₅₀) of the purified this compound.
Data Presentation
The following tables summarize representative quantitative data that could be obtained during the purification of this compound.
Table 1: HPLC Purification Summary
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Secretion | 100 | 5.5 | 100 | 5.5 |
| After SPE | 25 | 5.2 | 94.5 | 20.8 |
| After RP-HPLC | 4.5 | 4.5 | 81.8 | >98 |
Note: These are representative values. Actual yields and purity will vary depending on the initial concentration of this compound in the secretion and the optimization of the purification protocol.Phyllomedusa bicolor skin secretion is known to contain significantly higher quantities of this compound (10-750x) compared to the secretions of other frog species.[3]
Table 2: HPLC Operating Parameters
| Parameter | Setting |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-10 min, 5% B; 10-50 min, 5-55% B; 50-60 min, 55-95% B |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
| Temperature | 25°C |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful purification of this compound from Phyllomedusa bicolor skin secretion using HPLC. The combination of solid-phase extraction for initial cleanup and reverse-phase HPLC for high-resolution separation allows for the isolation of highly pure and biologically active this compound. This purified peptide can then be utilized for further pharmacological characterization and as a lead compound in drug discovery programs.
References
- 1. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]
- 2. Phyllomedusa bicolor skin secretion and the Kambô ritual - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Bacterial Cell-Penetrating Phylloseptins in Defensive Skin Secretions of the South American Hylid Frogs, Phyllomedusa duellmani and Phyllomedusa coelestis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometric Characterization of Phyllomedusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the South American frog, Phyllomedusa bicolor.[1] Its amino acid sequence is pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2, where pGlu represents pyroglutamic acid.[1] As a potent agonist for the neurokinin 1 (NK1) receptor, this compound plays a significant role in various physiological processes, including smooth muscle contraction, vasodilation, and inflammatory responses.[2][3][4] Its biological activity makes it a molecule of interest for drug development and physiological research. Mass spectrometry is an indispensable tool for the detailed characterization of peptides like this compound, enabling precise determination of molecular weight, amino acid sequence confirmation, and identification of any post-translational modifications.[5]
These application notes provide detailed protocols for the characterization of this compound using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Part 1: Molecular Weight Determination and Purity Analysis by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique ideal for determining the molecular weight of peptides and assessing sample purity.[6] The "soft" ionization process minimizes fragmentation, typically yielding the singly protonated molecular ion ([M+H]+).[6]
Experimental Protocol: MALDI-TOF MS Analysis of this compound
1. Sample Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of synthetic this compound in ultrapure water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 pmol/µL in 0.1% trifluoroacetic acid (TFA) in water.[6]
2. Matrix Preparation:
-
Matrix Selection: α-cyano-4-hydroxycinnamic acid (HCCA) is a suitable matrix for peptides in the mass range of this compound.[7]
-
Matrix Solution: Prepare a saturated solution of HCCA in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% TFA in water.[6] Vortex vigorously and centrifuge to pellet any undissolved matrix. Use the supernatant for analysis.[6]
3. Target Plate Spotting (Dried-Droplet Method):
-
Mix 1 µL of the this compound working solution with 1 µL of the HCCA matrix solution directly on the MALDI target plate.[6]
-
Allow the mixture to air-dry completely at room temperature, forming a co-crystal of the peptide and matrix.[6]
4. Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer equipped with a reflectron for high resolution.
-
Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: m/z 500-2000.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights bracketing the expected mass of this compound.
Data Presentation: Expected MALDI-TOF MS Results for this compound
| Parameter | Expected Value |
| Amino Acid Sequence | pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2 |
| Theoretical Monoisotopic Mass | 1186.6 Da |
| Theoretical Average Mass | 1187.4 Da |
| Expected [M+H]+ Ion (Monoisotopic) | m/z 1187.6 |
| Expected [M+Na]+ Ion (Monoisotopic) | m/z 1209.6 |
| Expected [M+K]+ Ion (Monoisotopic) | m/z 1225.6 |
Experimental Workflow: MALDI-TOF Analysis
Part 2: Peptide Sequencing by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS is a powerful technique for de novo sequencing of peptides.[8] ESI generates multiply charged ions that are then fragmented in the mass spectrometer to produce a characteristic pattern of product ions, which can be interpreted to deduce the amino acid sequence.[8]
Experimental Protocol: ESI-MS/MS Analysis of this compound
1. Sample Preparation:
-
This compound Solution: Prepare a 1 pmol/µL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in protonation of the peptide.[9]
2. Liquid Chromatography (LC) Separation (Optional but Recommended):
-
LC System: A nano- or micro-flow HPLC system is preferred for increased sensitivity.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes.
-
Flow Rate: 200-500 nL/min for nano-flow.
3. Mass Spectrometry Analysis:
-
Instrument: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 1.5-2.5 kV.
-
MS1 Scan Range: m/z 300-1500.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data-Dependent Acquisition: Select the most intense precursor ions from the MS1 scan for fragmentation in the MS2 scan.
Data Presentation: Predicted MS/MS Fragmentation of this compound
The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating b- and y-type fragment ions. The mass difference between adjacent ions in a series corresponds to the mass of an amino acid residue. Below is a table of predicted monoisotopic m/z values for the singly charged b- and y-ions of this compound.
| Residue | # | b-ions (m/z) | y-ions (m/z) | # |
| pGlu | 1 | 112.0393 | 1187.6000 | 10 |
| Asn | 2 | 226.0822 | 1075.5607 | 9 |
| Pro | 3 | 323.1350 | 961.5178 | 8 |
| Asn | 4 | 437.1779 | 864.4650 | 7 |
| Arg | 5 | 593.2790 | 750.4221 | 6 |
| Phe | 6 | 740.3474 | 594.3210 | 5 |
| Ile | 7 | 853.4315 | 447.2526 | 4 |
| Gly | 8 | 910.4529 | 334.1685 | 3 |
| Leu | 9 | 1023.5370 | 277.1471 | 2 |
| Met-NH2 | 10 | 1154.5804 | 164.0630 | 1 |
Experimental Workflow: ESI-MS/MS Analysis
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Smooth Muscle Contraction Assays Using Phyllomedusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the frog Phyllomedusa bicolor.[1][2] Like other tachykinins, it exerts its biological effects through interaction with neurokinin (NK) receptors. This compound is a potent agonist for the neurokinin 1 (NK1) receptor, and its binding initiates a signaling cascade that leads to the contraction of smooth muscle tissues.[3][4] This property makes this compound a valuable tool for studying smooth muscle physiology, pathophysiology, and for the screening of potential therapeutic agents that modulate smooth muscle contractility.
These application notes provide a detailed protocol for performing a smooth muscle contraction assay using this compound in an isolated organ bath setup, a standard and robust method for such studies.[5][6][7]
Mechanism of Action and Signaling Pathway
This compound elicits smooth muscle contraction by activating the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the NK1 receptor primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade as depicted in the diagram below.
This compound-Induced Smooth Muscle Contraction Signaling Pathway
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
Data Presentation
The following table presents illustrative quantitative data for the contractile response of an isolated smooth muscle preparation (e.g., guinea pig ileum) to this compound. This data is representative of a typical tachykinin-induced contraction and should be used for comparative purposes. Researchers should generate their own dose-response curves to determine the precise EC50 and Emax values for their specific experimental conditions.
| Parameter | Value | Description |
| EC50 | 1.5 x 10⁻⁸ M | The concentration of this compound that produces 50% of the maximal contractile response. |
| Emax | 95% | The maximum contractile response elicited by this compound, expressed as a percentage of the response to a standard depolarizing agent (e.g., 80 mM KCl). |
| Hill Slope | 1.2 | The steepness of the dose-response curve, indicating the cooperativity of binding. |
Experimental Protocols
Materials and Reagents
-
This compound: Lyophilized powder, to be reconstituted in distilled water or a suitable buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or below.
-
Isolated Tissue: Guinea pig ileum is a commonly used and responsive tissue for tachykinin assays. Other smooth muscle preparations such as trachea, bladder, or vascular rings can also be used.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is recommended. The composition per liter is:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
CaCl₂·2H₂O: 0.37 g
-
MgSO₄·7H₂O: 0.29 g
-
KH₂PO₄: 0.16 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
-
Carbogen Gas: 95% O₂ / 5% CO₂ mixture.
-
Potassium Chloride (KCl): For inducing a maximal reference contraction (e.g., 80 mM).
-
Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
-
Standard laboratory equipment: Dissection tools, sutures, pipettes, etc.
Experimental Workflow
The following diagram outlines the major steps in the isolated organ bath assay for measuring this compound-induced smooth muscle contraction.
Caption: Experimental workflow for the isolated organ bath assay.
Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately excise the desired smooth muscle tissue (e.g., a segment of the terminal ileum from a guinea pig).
-
Place the tissue in cold, carbogen-aerated PSS.
-
Carefully remove any adhering connective tissue or fat.
-
Cut the tissue into segments of appropriate size (e.g., 1-2 cm for guinea pig ileum).
-
-
Mounting the Tissue:
-
Tie a silk suture to each end of the tissue segment.
-
Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the bottom suture to a fixed hook in the chamber and the top suture to the force-displacement transducer.
-
-
Equilibration and Viability Testing:
-
Apply an optimal basal tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes. During this time, replace the PSS in the bath every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust and sustained contraction indicates a healthy and responsive tissue.
-
Wash the tissue with fresh PSS and allow it to return to the baseline tension.
-
-
Generating a Cumulative Dose-Response Curve:
-
Once the baseline is stable, add the lowest concentration of this compound to the organ bath.
-
Allow the contraction to reach a stable plateau before adding the next, higher concentration of this compound in a cumulative manner.
-
Continue this process until the maximal contractile response is achieved and further increases in concentration do not elicit a greater response.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment using the data acquisition system.
-
The contractile response to each concentration of this compound is typically expressed as a percentage of the maximal contraction induced by KCl.
-
Plot the contractile response against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.
-
From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Troubleshooting
-
No response to this compound:
-
Check tissue viability: Re-administer high KCl. If there is no response, the tissue may be damaged.
-
Confirm drug concentration: Ensure the stock solution and dilutions were prepared correctly.
-
Receptor desensitization: If the tissue was previously exposed to tachykinins, allow for a longer washout period.
-
-
High baseline variability:
-
Inadequate equilibration: Ensure the tissue is equilibrated for a sufficient period under stable tension.
-
Temperature or pH fluctuations: Check the temperature control of the water bath and the continuous aeration with carbogen.
-
-
Inconsistent responses between tissues:
-
Tissue variability: Biological variability is expected. Use tissues from the same region of the organ and from animals of the same strain, sex, and age.
-
Inconsistent tensioning: Apply the same initial tension to all tissue preparations.
-
Conclusion
The isolated organ bath assay is a reliable and informative method for characterizing the contractile effects of this compound on smooth muscle. By following this detailed protocol, researchers can obtain high-quality, reproducible data to investigate the pharmacology of the NK1 receptor and to screen for novel compounds that modulate smooth muscle function. Careful attention to tissue handling, experimental conditions, and data analysis will ensure the generation of meaningful and impactful results.
References
- 1. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]
- 2. The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 5. Frontiers | A Novel Amphibian Antimicrobial Peptide, Phylloseptin-PV1, Exhibits Effective Anti-staphylococcal Activity Without Inducing Either Hepatic or Renal Toxicity in Mice [frontiersin.org]
- 6. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling of Phyllomedusin for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the frog Phyllomedusa bicolor. It is a potent agonist for the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction. The fluorescent labeling of this compound provides a powerful tool for researchers to visualize and quantify its interaction with the NK1 receptor in real-time, enabling detailed studies of receptor localization, trafficking, and signaling in living cells. These application notes provide detailed protocols for the fluorescent labeling of this compound, its characterization, and its application in cellular imaging.
Principle
The primary amine groups on the this compound peptide, such as the N-terminus or the side chain of a lysine residue, can be covalently conjugated with an amine-reactive fluorescent dye. The resulting fluorescently labeled this compound can then be used as a probe to bind to the NK1 receptor on the cell surface. Upon binding, the fluorescent signal can be visualized using fluorescence microscopy, allowing for the investigation of receptor distribution, internalization, and downstream signaling events like intracellular calcium mobilization.
Quantitative Data Summary
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Receptor Binding (IC50, nM) | Biological Activity (EC50 for Ca2+ mobilization, nM) |
| Unlabeled Substance P | N/A | N/A | 1.2 | 1.5 |
| BODIPY FL | 503 | 512 | 2.5 | 2.1 |
| Oregon Green 488 | 496 | 524 | 3.1 | 2.8 |
| Fluorescein | 494 | 518 | 4.5 | Variable |
| Tetramethylrhodamine | 555 | 580 | 8.2 | 15.7 |
| Alexa Fluor 488 | 495 | 519 | >1000 | Inactive |
Note: This data is illustrative and based on Substance P. Actual values for fluorescently labeled this compound may vary. It is recommended to characterize each new conjugate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the NK1 receptor and the general experimental workflow for cellular imaging with fluorescently labeled this compound.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Cellular Imaging.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the labeling of this compound with an amine-reactive fluorescent dye, such as a succinimidyl ester.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FITC, Rhodamine B, or a brighter, more photostable dye like an Alexa Fluor or DyLight dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., reverse-phase HPLC column)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye to the peptide solution. Mix well and incubate for 1-2 hours at room temperature in the dark, with gentle stirring.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any remaining reactive dye. Incubate for 1 hour at room temperature.
-
Purification: Purify the fluorescently labeled this compound from unlabeled peptide and free dye using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution profile at the absorbance wavelength of the peptide (around 220 nm) and the excitation wavelength of the fluorophore.
-
Characterization:
-
Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the labeled peptide.
-
Spectroscopy: Determine the absorption and emission spectra of the labeled peptide to confirm the presence of the fluorophore and its spectral properties.
-
-
Lyophilization: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound
This protocol details the use of fluorescently labeled this compound for imaging the NK1 receptor on live cells.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 cells stably transfected with the NK1 receptor, or neuronal cell lines like SH-SY5Y that endogenously express the receptor).[3][4]
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) with calcium and magnesium).
-
Fluorescently labeled this compound stock solution (dissolved in sterile water or an appropriate buffer).
-
Glass-bottom imaging dishes or coverslips.
-
Fluorescence microscope equipped with appropriate filters for the chosen fluorophore.
Procedure:
-
Cell Seeding: Seed the NK1 receptor-expressing cells onto glass-bottom imaging dishes or coverslips and allow them to adhere and grow to a suitable confluency (typically 50-70%).
-
Cell Preparation: On the day of the experiment, wash the cells twice with pre-warmed imaging buffer to remove the culture medium.
-
Labeling:
-
Dilute the fluorescently labeled this compound in imaging buffer to the desired final concentration (typically in the range of 10-100 nM).
-
Add the labeling solution to the cells and incubate at 37°C for 15-60 minutes. The optimal time and concentration should be determined empirically.
-
-
Washing: Gently wash the cells three times with imaging buffer to remove unbound fluorescent peptide.
-
Imaging:
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal. Quantify changes in membrane versus intracellular fluorescence to assess receptor internalization.
Protocol 3: Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to stimulation with fluorescently labeled this compound.[5][6]
Materials:
-
NK1 receptor-expressing cells.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[7]
-
Pluronic F-127 (for solubilizing the AM ester dye).
-
Imaging buffer.
-
Fluorescently labeled this compound.
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength intensity measurements (for Fluo-4).
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (typically 0.02%) in imaging buffer.
-
Wash the cells once with imaging buffer and then incubate them with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with imaging buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the stimulus. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Stimulation: Add the fluorescently labeled this compound at various concentrations to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
For Fluo-4, measure the change in fluorescence intensity relative to the baseline.
-
Plot the peak response as a function of the concentration of the labeled peptide to determine the EC50 value.
-
Troubleshooting
-
Low labeling efficiency: Ensure the peptide and dye are of high quality and the labeling buffer has the correct pH. Optimize the molar ratio of dye to peptide.
-
High background fluorescence in imaging: Ensure thorough washing after incubation with the fluorescent peptide. Use a blocking agent like BSA in the imaging buffer.
-
No cellular response in the calcium assay: Confirm that the cells are healthy and express functional NK1 receptors. Verify the biological activity of the labeled peptide. Ensure the calcium indicator dye is properly loaded.
-
Photobleaching during imaging: Minimize the exposure time and intensity of the excitation light. Use more photostable fluorophores.
By following these detailed protocols, researchers can successfully label this compound with fluorescent dyes and utilize these powerful probes to gain valuable insights into the cellular and molecular mechanisms of tachykinin receptor biology.
References
- 1. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.data.gov [catalog.data.gov]
- 3. Fluorescent tachykinin receptor 1 Internalization Assay Cell Line – Cells Online [cells-online.com]
- 4. Fluorescent tachykinin receptor 1 Internalization Assay Cell Line | Connora Technologies [connoratech.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Calcium imaging [protocols.io]
- 7. assets.fishersci.com [assets.fishersci.com]
Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of Phyllomedusin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the South American frog, Phyllomedusa bicolor.[1] It exhibits a range of biological activities, including smooth muscle contraction, hypotension, and effects on the central nervous system. These effects are primarily mediated through the neurokinin 1 (NK1) receptor. The growing interest in this compound and related tachykinins for therapeutic and research applications necessitates a sensitive and specific method for its quantification in various biological matrices. This document provides a detailed protocol for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound.
Principle of the Competitive ELISA
The competitive ELISA is a highly sensitive method for quantifying small molecules like peptides. In this assay, this compound in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-Phyllomedusin antibody-coated microplate wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in unknown samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of this compound.
Materials and Reagents
-
This compound synthetic peptide (pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Conjugation reagents (e.g., m-Maleimidobenzoyl-N-hydroxysuccinimide ester - MBS)
-
Anti-Phyllomedusin polyclonal or monoclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microplates (high protein binding)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Sample/Standard Diluent (e.g., PBS with 0.1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Experimental Protocols
Preparation of this compound Immunogen
To elicit a robust immune response against the small this compound peptide, it must be conjugated to a larger carrier protein.
-
Peptide Modification : Synthesize this compound with an additional N-terminal cysteine residue to facilitate conjugation.
-
Carrier Protein Activation : Activate the carrier protein (e.g., KLH) with a cross-linking agent like MBS.
-
Conjugation : Mix the modified this compound peptide with the activated KLH. The maleimide group of MBS will react with the sulfhydryl group of the cysteine residue on the peptide, forming a stable thioether bond.
-
Purification : Remove unconjugated peptide and excess reagents by dialysis or gel filtration chromatography.
-
Verification : Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry.
Production of Anti-Phyllomedusin Antibodies
-
Immunization : Immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the this compound-KLH conjugate. A typical immunization schedule involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant at regular intervals.
-
Titer Determination : Monitor the antibody titer in the serum using an indirect ELISA with this compound coated on the microplate.
-
Antibody Purification : Purify the polyclonal antibodies from the serum using affinity chromatography with this compound immobilized on the column. For monoclonal antibodies, produce and select hybridoma clones secreting antibodies with high affinity and specificity for this compound.
Preparation of this compound-HRP Conjugate
-
This compound Modification : Introduce a reactive group (e.g., an amine or carboxyl group) to this compound if not already present.
-
HRP Activation : Activate Horseradish Peroxidase (HRP) with a suitable cross-linker.
-
Conjugation : Mix the modified this compound with activated HRP to form the enzyme conjugate.
-
Purification : Purify the this compound-HRP conjugate using gel filtration chromatography.
Competitive ELISA Protocol
-
Antibody Coating : Coat the wells of a 96-well microplate with 100 µL of purified anti-Phyllomedusin antibody diluted in Coating Buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.
-
Washing : Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking : Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing : Wash the plate three times with Wash Buffer.
-
Competitive Reaction :
-
Add 50 µL of either the this compound standard solutions (in a serial dilution) or the unknown samples to the appropriate wells.
-
Immediately add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing : Wash the plate five times with Wash Buffer.
-
Substrate Development : Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement : Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following table summarizes hypothetical performance data for the this compound competitive ELISA. This data is for illustrative purposes and actual results may vary.
| Parameter | Result |
| Assay Range | 0.1 - 100 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Intra-assay Precision | < 10% CV |
| Inter-assay Precision | < 15% CV |
| Spike and Recovery | 85-115% |
| Cross-reactivity | |
| Substance P | < 1% |
| Neurokinin A | < 0.1% |
| Kassinin | < 5% |
Visualization
This compound Signaling Pathway
This compound, as a tachykinin, exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events.[2][3]
Caption: this compound signaling through the NK1 receptor.
Competitive ELISA Workflow
The following diagram illustrates the key steps involved in the competitive ELISA for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Enzymatic Degradation of Phyllomedusin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of Phyllomedusin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in cell culture?
This compound is a decapeptide (pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH₂) originally isolated from the skin of the frog Phyllomedusa bicolor. It is a member of the tachykinin peptide family and acts as a potent agonist for the neurokinin-1 (NK1) receptor. Its degradation in cell culture is a significant concern because it leads to a loss of bioactive peptide, resulting in inaccurate and unreliable experimental outcomes. The concentration of active this compound can decrease over time, affecting dose-response studies and the interpretation of its physiological effects.
Q2: What are the primary mechanisms of this compound degradation in a cell culture environment?
This compound degradation in cell culture is primarily due to enzymatic activity from proteases and peptidases. These enzymes can be secreted by the cells themselves or be present in the serum supplement (e.g., fetal bovine serum) used in the culture medium. Degradation can occur through cleavage of internal peptide bonds (by endopeptidases) or removal of amino acids from the N- or C-terminus (by exopeptidases).
Q3: My this compound appears to be losing activity over time in my experiments. How can I confirm this is due to degradation?
To confirm degradation, you can quantify the concentration of intact this compound in your cell culture medium over time. A common and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the intact peptide from its degradation products and provide accurate quantification[1]. Other methods for peptide quantification include specialized colorimetric or fluorescent assays[2].
Q4: Are there any inherent structural features of this compound that provide some stability?
Yes, this compound has two key structural modifications that offer some protection against enzymatic degradation. The N-terminus is blocked by a pyroglutamic acid (pGlu) residue, which can protect against aminopeptidases[3][4]. The C-terminus is amidated, which can protect against carboxypeptidases and may enhance its biological activity and half-life[5][6][7]. However, these features do not provide complete protection against all proteases.
Q5: What are the most effective strategies to prevent the degradation of this compound in my cell culture experiments?
The most effective strategies involve a multi-pronged approach:
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Use of Protease Inhibitor Cocktails: These are mixtures of different inhibitors that target a broad range of proteases.
-
Serum-Free or Reduced-Serum Media: This reduces the concentration of exogenous proteases.
-
Peptide Modifications: While this compound already has some protective modifications, further modifications like substituting L-amino acids with D-amino acids can be considered for custom synthesis to increase stability[8].
-
Control of Experimental Conditions: Maintaining optimal pH and temperature can help minimize non-enzymatic degradation[9][10].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent dose-response curves for this compound. | Rapid degradation of the peptide, leading to a lower effective concentration over the course of the experiment. | Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. Consider reducing the serum concentration if possible. Perform a time-course experiment to determine the rate of degradation under your specific conditions. |
| Complete loss of this compound activity. | High levels of protease activity in the cell culture. This can be cell line-dependent. | Increase the concentration of the protease inhibitor cocktail (e.g., from 1X to 2X)[11]. Ensure the cocktail is added fresh with each medium change. If using serum, consider heat-inactivating it to denature some proteases. |
| Variability between experimental replicates. | Inconsistent addition of protease inhibitors or degradation of inhibitors in stored media. | Prepare fresh media with protease inhibitors for each experiment. Do not store media with added inhibitors for extended periods, as their effectiveness can diminish. |
| Unexpected cellular effects observed. | Degradation products of this compound may have off-target effects. | Use LC-MS to analyze the culture supernatant for the presence of degradation products. If significant degradation is confirmed, implement stricter preventative measures. |
| Precipitation of the peptide in the medium. | Poor solubility of the peptide at the working concentration or pH. | Ensure the peptide is fully dissolved in a suitable solvent before adding it to the culture medium. Verify the pH of the final medium. |
Experimental Protocols
Protocol 1: Use of a Broad-Spectrum Protease Inhibitor Cocktail
This protocol describes the use of a commercially available 100X broad-spectrum protease inhibitor cocktail to prevent this compound degradation in cell culture.
Materials:
-
Lyophilized this compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Serum (e.g., Fetal Bovine Serum), if required
-
100X Protease Inhibitor Cocktail (e.g., from Cell Signaling Technology, Thermo Fisher Scientific, or Sigma-Aldrich)[11][12]
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Reconstitute this compound: Prepare a stock solution of this compound in a sterile, appropriate solvent (e.g., sterile water or DMSO) at a concentration significantly higher than the final working concentration. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles[8][9].
-
Prepare Culture Medium: Prepare the required volume of complete cell culture medium, including serum and other supplements.
-
Add Protease Inhibitor Cocktail: Immediately before use, add the 100X protease inhibitor cocktail to the complete culture medium at a 1:100 dilution to achieve a final 1X concentration[13]. For example, add 100 µL of 100X cocktail to 10 mL of medium.
-
Vortex Gently: Gently vortex or invert the medium to ensure the inhibitor cocktail is thoroughly mixed.
-
Add this compound: Add the appropriate volume of the this compound stock solution to the medium containing the protease inhibitors to reach the desired final concentration.
-
Treat Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound and protease inhibitors.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). For long-term experiments, replace the medium with freshly prepared medium containing inhibitors and this compound at regular intervals (e.g., every 24-48 hours).
Protocol 2: Quantification of this compound in Cell Culture Medium by LC-MS
This protocol provides a general workflow for quantifying the concentration of intact this compound in cell culture supernatant.
Materials:
-
Cell culture supernatant samples collected at different time points
-
Internal standard (a stable, non-endogenous peptide with similar properties to this compound)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the cell culture medium.
-
Stop Degradation: Immediately add an acid like TFA to the collected sample to a final concentration of 0.1% to inactivate proteases[14].
-
Protein Precipitation: To remove larger proteins that can interfere with the analysis, add cold acetonitrile to the sample (e.g., a 3:1 ratio of ACN to sample). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate the ACN using a vacuum concentrator. Reconstitute the sample in an appropriate mobile phase for LC-MS analysis.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system. Develop a separation method that resolves this compound from its potential degradation products and other media components. Use multiple reaction monitoring (MRM) for sensitive and specific quantification of the intact peptide.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard to determine its concentration at each time point. Plot the concentration of intact this compound versus time to determine its stability and half-life in the cell culture.
Quantitative Data Summary
| Condition | Peptide Modification | Expected Half-life | Reference |
| Cell Culture Medium + 10% FBS | None (unmodified peptide) | Minutes to a few hours | [15][16] |
| Cell Culture Medium + 10% FBS | N-terminal pyroglutamate and C-terminal amidation (like this compound) | Several hours | [3][5][7] |
| Cell Culture Medium + 10% FBS + Protease Inhibitors | N-terminal pyroglutamate and C-terminal amidation | Significantly extended (hours to days) | |
| Serum-Free Medium | N-terminal pyroglutamate and C-terminal amidation | Extended compared to serum-containing medium | General Knowledge |
Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation.
Caption: this compound signaling through the NK1 receptor.[17][18][19][20][21]
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Quantitation Assays for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 4. allpeptide.com [allpeptide.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing non-specific binding of Phyllomedusin in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) of Phyllomedusin in receptor assays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can obscure specific binding signals, leading to inaccurate data and a reduced signal-to-noise ratio.[1] This guide provides a systematic approach to identifying and mitigating the common causes of high NSB in this compound receptor assays.
Question: I am observing high non-specific binding in my this compound receptor assay. What are the potential causes and how can I troubleshoot this issue?
Answer:
High non-specific binding of this compound, a tachykinin peptide, to components other than its target receptor (Neurokinin 1 or NK1 receptor) is a common challenge.[2] This binding is often driven by hydrophobic and ionic interactions between the peptide and surfaces like microplates, filters, and even cell membranes.[3] The following steps provide a logical workflow to diagnose and reduce NSB in your assay.
Logical Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting high non-specific binding.
FAQs and Detailed Methodologies
FAQ 1: How does the assay buffer composition affect non-specific binding of this compound?
Answer:
The composition of your assay buffer plays a critical role in controlling NSB. Key parameters to optimize include pH and ionic strength.
-
pH: The charge of both this compound and the binding surfaces can be influenced by the buffer's pH. It is advisable to maintain a pH that minimizes electrostatic interactions. For tachykinin receptor binding assays, a common starting point is a neutral pH, for example, using a HEPES buffer at pH 7.4.[4]
-
Ionic Strength: Increasing the ionic strength of the buffer by adding salts like sodium chloride (NaCl) can help to shield charged interactions that contribute to NSB.[5] However, excessively high salt concentrations can also disrupt specific binding, so it is crucial to determine the optimal concentration empirically.
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Additive | Concentration Range | Expected Effect on NSB | Reference |
| NaCl | 50 - 150 mM | Reduces electrostatic interactions, decreasing NSB. | [5] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites on surfaces. | [4] |
| Non-fat Dry Milk (Casein) | 1% - 5% (w/v) | Blocks hydrophobic and ionic interactions. | [6][7] |
| Tween-20 | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions. | [7] |
Experimental Protocol: Buffer Optimization
-
Prepare a series of assay buffers with varying NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM) in your base buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform the binding assay using a constant concentration of radiolabeled this compound (or a suitable analog like Substance P) and your receptor preparation.
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Measure total binding and non-specific binding for each buffer condition. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).[4]
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Calculate the specific binding (Total Binding - Non-Specific Binding) and the signal-to-noise ratio (Specific Binding / Non-Specific Binding).
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Select the buffer composition that provides the highest signal-to-noise ratio.
FAQ 2: What are the best blocking agents for this compound receptor assays, and how do I use them?
Answer:
Blocking agents are inert proteins or detergents that coat the surfaces of the assay plate and other components, preventing the non-specific adsorption of this compound.[8] Commonly used blocking agents include Bovine Serum Albumin (BSA) and casein (found in non-fat dry milk).
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Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that is effective in reducing NSB on various surfaces.[8] A typical concentration is 0.1% (w/v) in the assay buffer.[4] It is particularly useful when working with phosphorylated proteins as it is largely free of phosphoproteins that could interfere with the assay.[8]
-
Casein (Non-fat Dry Milk): Casein is a cost-effective alternative to BSA and is also effective at blocking non-specific sites.[6] However, it may contain phosphoproteins and biotin, which could interfere with certain detection methods.[8]
-
Detergents (e.g., Tween-20): Non-ionic detergents like Tween-20 can be added to the wash buffer to help reduce hydrophobic interactions that contribute to NSB.[7]
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Advantages | Disadvantages | Recommended Concentration |
| Bovine Serum Albumin (BSA) | Highly effective, low background for phosphoprotein assays.[8] | More expensive than casein.[8] | 0.1% - 1% (w/v) |
| Casein (from non-fat dry milk) | Cost-effective, generally effective.[6] | May contain phosphoproteins and biotin, potentially interfering with some assays.[7][8] | 1% - 5% (w/v) |
| Fish Gelatin | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or casein in some cases.[8] | Varies by supplier |
| Polyvinylpyrrolidone (PVP) / Polyethylene glycol (PEG) | Protein-free, useful for assays sensitive to protein interference.[8] | Can be more expensive and require more optimization.[8] | Varies by supplier |
Experimental Protocol: Blocking Agent Optimization
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Prepare assay buffers containing different blocking agents (e.g., 0.1% BSA, 1% non-fat dry milk) or different concentrations of the same agent.
-
Pre-incubate (block) the assay plates with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Wash the plates with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
-
Proceed with your standard binding assay protocol.
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Compare the signal-to-noise ratio obtained with each blocking agent to determine the most effective one for your specific assay.
FAQ 3: How can I optimize the washing steps to reduce non-specific binding?
Answer:
Thorough and optimized washing is critical for removing unbound and non-specifically bound this compound.
-
Number of Washes: Increasing the number of wash steps (typically 3-5 washes) can significantly reduce background signal.
-
Wash Buffer Composition: Including a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) in the wash buffer can help to disrupt weak, non-specific interactions.
-
Temperature: Performing washes with ice-cold buffer can help to slow the dissociation of specifically bound ligand while effectively removing non-specifically bound ligand.
Experimental Protocol: Wash Step Optimization
-
After the binding incubation, compare the results of performing 3, 4, and 5 wash steps.
-
Test the inclusion of 0.05% Tween-20 in your wash buffer compared to a buffer without detergent.
-
Evaluate the effect of wash buffer temperature by comparing washes performed at room temperature versus on ice.
-
Analyze the specific binding and signal-to-noise ratio for each condition to determine the optimal washing procedure.
This compound and the NK1 Receptor Signaling Pathway
This compound is a tachykinin peptide that acts as a potent agonist for the Neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2] The binding of this compound to the NK1 receptor initiates a signaling cascade that plays a role in various physiological processes.
NK1 Receptor Signaling Pathway
Caption: this compound binding to the NK1 receptor activates Gq/11, leading to downstream signaling.
References
- 1. Optimal signal-to-noise ratio for silicon nanowire biochemical sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
Technical Support Center: Trifluoroacetic Acid (TFA) Removal from Synthetic Phyllomedusin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of trifluoroacetic acid (TFA) from synthetic Phyllomedusin.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove Trifluoroacetic acid (TFA) from my synthetic this compound?
A1: Trifluoroacetic acid (TFA) is commonly used during solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] However, residual TFA can be problematic for several reasons:
-
Biological Activity Interference: TFA is a strong acid and its presence can alter the pH of your experimental solutions, potentially affecting the biological activity of this compound.[3] Residual TFA has been shown to inhibit cell proliferation in some assays and, conversely, promote it in others, leading to experimental variability and unreliable results.[3]
-
Toxicity: TFA and its fluoride ions can be toxic to cells, which is a significant concern for in vitro and in vivo studies.[1][2]
-
Structural Analysis Complications: TFA has a strong absorbance in the infrared spectrum which can interfere with the structural analysis of peptides.[4]
Q2: What are the common methods for removing TFA from synthetic peptides like this compound?
A2: The most common and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it. This process is repeated several times to replace the TFA counter-ions with chloride ions.[1][5][6]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The peptide is passed through a column with a charged stationary phase that retains the peptide while the TFA ions are washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate).[2][7][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a TFA-Free Mobile Phase: The peptide is purified on an RP-HPLC system using a mobile phase that contains a different, more biologically compatible acid, such as acetic acid or formic acid.[1][2]
Q3: My this compound is hydrophobic. Does this affect the TFA removal process?
A3: Yes, the hydrophobic nature of this compound can present challenges. Hydrophobic peptides may have poor solubility in aqueous solutions, which can make the lyophilization with HCl method more difficult.[9] For hydrophobic peptides, RP-HPLC with a modified mobile phase or careful optimization of the ion-exchange chromatography conditions is often preferred.
Q4: How can I confirm that the TFA has been successfully removed?
A4: Several analytical techniques can be used to determine the amount of residual TFA in your peptide sample:
-
Ion Chromatography: A sensitive and common method for quantifying TFA and other anions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR can be used to detect and quantify the fluorine atoms in TFA.
-
Mass Spectrometry (MS): Can be used to detect the presence of TFA adducts on the peptide.
Troubleshooting Guides
Issue 1: Poor recovery of this compound after TFA removal by lyophilization with HCl.
| Possible Cause | Troubleshooting Step |
| Peptide Precipitation: this compound's hydrophobicity may cause it to precipitate out of the dilute HCl solution. | 1. Optimize HCl Concentration: Start with a lower concentration of HCl (e.g., 10 mM) and gradually increase if necessary.[1] 2. Add Organic Solvent: For highly hydrophobic peptides, adding a small amount of a water-miscible organic solvent like acetonitrile to the HCl solution can improve solubility. Ensure the final concentration of the organic solvent is low enough to allow for efficient lyophilization. |
| Multiple Lyophilization Cycles: Repeated lyophilization cycles can lead to loss of material. | 1. Minimize Transfers: Reduce the number of times the sample is transferred between vials. 2. Pre-chill Vials: Use pre-chilled vials for lyophilization to minimize sample loss due to bumping. |
Issue 2: Incomplete TFA removal after ion-exchange chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Resin Choice: The ion-exchange resin may not be suitable for the properties of this compound. | 1. Select the Right Resin: For a cationic peptide like this compound, a strong cation-exchange resin is typically used. 2. Consider Hydrophobicity: If this compound is highly hydrophobic, a resin with a more hydrophobic backbone may be necessary to ensure proper binding and separation.[1] |
| Suboptimal Buffer Conditions: The pH and ionic strength of the loading and elution buffers can significantly impact the separation. | 1. Optimize pH: The pH of the loading buffer should be such that this compound has a net positive charge and binds to the cation-exchange resin. 2. Gradient Elution: Use a salt gradient (e.g., increasing concentration of sodium chloride or ammonium acetate) for elution to achieve better separation of the peptide from any remaining TFA. |
Issue 3: Broad or tailing peaks during RP-HPLC with a TFA-free mobile phase.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions: The peptide may be interacting with the silica backbone of the C18 column, leading to poor peak shape. | 1. Use a Different Ion-Pairing Agent: Acetic acid or formic acid at a concentration of 0.1% can be used as an alternative to TFA. 2. Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can help to minimize secondary interactions. |
| Column Overloading: Injecting too much peptide onto the column can lead to peak distortion. | 1. Reduce Sample Load: Decrease the amount of peptide injected onto the column. 2. Use a Preparative Column: If a large amount of peptide needs to be processed, use a larger-diameter preparative HPLC column. |
Data Presentation
Table 1: Comparison of TFA Removal Methods for Synthetic Peptides
| Method | Principle | Advantages | Disadvantages | Typical Efficiency for Hydrophobic Peptides |
| Lyophilization with HCl | TFA counter-ions are replaced with chloride ions through repeated dissolution in dilute HCl and freeze-drying. | Simple, does not require specialized chromatography equipment. | Can be time-consuming due to multiple cycles. Potential for peptide loss, especially for hydrophobic peptides that may precipitate.[9] | Variable; can be effective but may require optimization of solubilization conditions. |
| Ion-Exchange Chromatography (IEC) | Separation based on the net charge of the peptide. The peptide is bound to a charged resin, TFA is washed away, and the peptide is eluted with a new counter-ion. | High capacity, can process larger quantities of peptide. Can be highly effective with proper optimization. | Requires specialized chromatography equipment and method development. Hydrophobic peptides may interact non-specifically with the resin.[1] | High (>95%) with optimized resin and buffer conditions.[4] |
| RP-HPLC with TFA-Free Mobile Phase | The peptide is purified using a mobile phase containing a more biocompatible acid (e.g., acetic acid), which replaces the TFA during the chromatographic run. | Can be performed on the same system used for initial purification. Good for hydrophobic peptides.[1] | May result in broader peaks compared to TFA-containing mobile phases. Can be dilutive, requiring a subsequent concentration step. | High (>95%), but may require optimization of the mobile phase.[4] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
-
Dissolve the synthetic this compound-TFA salt in 10 mM aqueous HCl at a concentration of 1 mg/mL. If solubility is an issue, a small amount of acetonitrile (e.g., 5-10%) can be added.
-
Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat steps 1-3 at least three times to ensure complete TFA removal.
-
After the final lyophilization, dissolve the resulting this compound-HCl salt in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
-
Resin Selection: Choose a strong cation-exchange resin (e.g., SP-Sepharose).
-
Column Packing and Equilibration: Pack a column with the selected resin and equilibrate it with a low ionic strength buffer at a pH where this compound is positively charged (e.g., 20 mM sodium phosphate, pH 3.0).
-
Sample Loading: Dissolve the this compound-TFA salt in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them by RP-HPLC to identify the fractions containing the pure peptide.
-
Desalting and Lyophilization: Pool the pure fractions, desalt if necessary (e.g., by dialysis or using a desalting column), and lyophilize to obtain the final peptide product with the new counter-ion.
Protocol 3: TFA Removal by RP-HPLC with Acetic Acid
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% (v/v) acetic acid in water.
-
Mobile Phase B: 0.1% (v/v) acetic acid in acetonitrile.
-
-
Column Equilibration: Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Dissolve the this compound-TFA salt in a minimal amount of Mobile Phase A and inject it onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the peptide. The gradient will depend on the hydrophobicity of this compound and should be optimized for the best separation.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation and Lyophilization: Remove the acetonitrile from the collected fraction using a rotary evaporator and then lyophilize the aqueous solution to obtain the this compound-acetate salt.
Mandatory Visualizations
Caption: Experimental workflows for the three primary methods of TFA removal.
Caption: A logical troubleshooting guide for common TFA removal issues.
Caption: The signaling pathway of this compound via the NK1 receptor.
References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Phyllomedusin Dosage for In Vivo Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Phyllomedusin dosage in in vivo animal studies. This compound, a potent tachykinin peptide, acts as a selective agonist for the Neurokinin 1 (NK1) receptor, leading to various physiological effects, most notably smooth muscle contraction and hypotension. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tachykinin peptide that selectively binds to and activates the Neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream signaling pathways, leading to physiological responses such as smooth muscle contraction, vasodilation (resulting in hypotension), and neurogenic inflammation.[1][2][3][4]
Q2: What are the expected physiological responses to this compound administration in animal models?
A2: The most prominent effects observed in animal models are a dose-dependent decrease in blood pressure (hypotension) and contraction of smooth muscles, particularly in the gastrointestinal tract.[5][6][7] Other reported effects include tachycardia (as a reflex to hypotension), increased vascular permeability, and behavioral changes.[8][9]
Q3: What is a suitable vehicle for dissolving and administering this compound?
A3: For in vivo administration, this compound can be dissolved in sterile, pyrogen-free saline (0.9% NaCl). To aid solubility of peptides, it is recommended to first dissolve the lyophilized peptide in a small amount of sterile distilled water before further dilution with saline. For hydrophobic peptides, a small amount of a solvent like DMSO may be necessary, followed by dilution in the aqueous vehicle. Always check for complete dissolution before administration.
Q4: How should this compound be stored to ensure its stability?
A4: Lyophilized this compound peptide should be stored at -20°C or colder in a desiccated environment. Once reconstituted in a solution, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Peptide solutions are generally less stable than their lyophilized form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable hypotensive effect | 1. Inadequate Dose: The administered dose may be too low to elicit a response. 2. Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. 3. Incorrect Administration: The injection may not have been successfully delivered into the intended compartment (e.g., subcutaneous instead of intravenous). 4. Receptor Desensitization: Prior exposure to this compound or other NK1 receptor agonists can lead to tachyphylaxis (rapid desensitization of the receptor).[10] | 1. Dose Escalation: Perform a dose-response study, starting with a low dose and gradually increasing it. Refer to the data on other NK1 agonists in the tables below for a starting range. 2. Fresh Preparation: Prepare a fresh solution of this compound from a new vial of lyophilized peptide, ensuring proper handling and storage. 3. Verify Technique: Ensure proper training and technique for the chosen route of administration. For intravenous injections, confirmation of needle placement is crucial. 4. Sufficient Washout Period: If repeated dosing is necessary, allow for a sufficient washout period between administrations to allow for receptor resensitization. |
| Exaggerated or Unexpected Cardiovascular Response (e.g., severe, prolonged hypotension or paradoxical hypertension) | 1. Dose Too High: The administered dose is in the toxic range. 2. Animal Strain/Species Differences: Sensitivity to tachykinins can vary significantly between different animal strains and species.[6][11] 3. Anesthesia Interaction: The anesthetic agent used can influence the cardiovascular response to this compound. | 1. Dose Reduction: Immediately lower the dose in subsequent experiments. 2. Strain/Species Consideration: Be aware of the known sensitivities of the animal model being used. If possible, conduct a pilot study with a small number of animals to determine the optimal dose range for your specific model. 3. Anesthesia Protocol Review: Review the anesthetic protocol and consider using agents with minimal cardiovascular effects. |
| Inconsistent Results Between Animals | 1. Variability in Administration: Inconsistent injection volumes or techniques. 2. Biological Variability: Natural physiological differences between individual animals. 3. Stress: Animal stress can significantly impact cardiovascular parameters. | 1. Standardize Protocol: Ensure all experimental procedures, including animal handling, injection technique, and volume, are highly standardized. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Acclimatization: Allow for an adequate acclimatization period for the animals to their environment and handling procedures to minimize stress. |
| Precipitation of the Peptide in Solution | 1. Poor Solubility: The peptide may have limited solubility in the chosen vehicle. 2. Incorrect pH: The pH of the solution may not be optimal for peptide solubility. | 1. Sonication/Gentle Warming: Try sonicating the solution or gently warming it to aid dissolution. 2. Adjust pH: For acidic peptides, adding a small amount of a basic solution (e.g., dilute ammonium hydroxide) can help. For basic peptides, a dilute acidic solution (e.g., acetic acid) can be used. 3. Use of a Co-solvent: If solubility in aqueous solution is a persistent issue, consider using a small amount of a biocompatible organic solvent like DMSO to initially dissolve the peptide, followed by dilution in the aqueous vehicle. |
Quantitative Data Summary
Due to the limited availability of direct dose-response data for this compound in common laboratory animal models for hypotension, the following tables provide data for Substance P and other potent NK1 receptor agonists. This information can be used to estimate a starting dose range for this compound in your experiments.
Table 1: In Vivo Hypotensive Effects of NK1 Receptor Agonists in Rats
| Agonist | Animal Model | Route of Administration | Dose Range | Observed Effect on Mean Arterial Pressure (MAP) |
| [Sar9,Met(O2)11]SP | Wistar-Kyoto (WKY) Rat | Intrathecal | 650 - 6500 pmol | Dose-related hypotension[10] |
| [Sar9, Met(O2)11]SP | Unanesthetized Rat | Intracerebroventricular | 10 - 100 pmol | Dose-dependent increases in MAP[8] |
| Septide | Unanesthetized Rat | Intracerebroventricular | 10 - 100 pmol | Dose-dependent increases in MAP[8] |
| Substance P | Conscious Rat | Intravenous | - | Hypotensive response[6] |
Note: The effects of centrally administered (intrathecal or intracerebroventricular) tachykinin agonists on blood pressure can be complex and may differ from the effects of peripheral (intravenous) administration.
Table 2: In Vitro Contractile Effects of Tachykinin Agonists
| Agonist | Tissue Preparation | EC50 |
| Carbachol | Guinea-pig ileal smooth muscle | 0.021 ± 0.004 µM[12] |
| Histamine | Guinea-pig ileal longitudinal muscle | 0.11 ± 0.03 µM[12] |
| Serotonin | Guinea-pig ileal longitudinal muscle | 0.34 ± 0.12 µM[12] |
| Noradrenaline | Guinea-pig terminal ileum | 11.9 ± 4.3 µM[13] |
Note: This table provides EC50 values for various agonists on guinea pig ileum to offer a comparative context for smooth muscle contraction potency.
Experimental Protocols
Preparation of this compound for In Vivo Injection
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Add a small, precise volume of sterile, pyrogen-free distilled water to the vial to create a concentrated stock solution (e.g., 1 mg/mL). Gently swirl to dissolve; avoid vigorous shaking.
-
Ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
-
Dilution to Working Concentration:
-
Based on the desired final concentration for injection, dilute the stock solution with sterile 0.9% saline.
-
For example, to prepare a 10 µg/mL solution from a 1 mg/mL stock, dilute 10 µL of the stock solution into 990 µL of sterile saline.
-
Prepare fresh dilutions for each experiment.
-
Subcutaneous (SC) Injection in a Mouse
-
Animal Restraint:
-
Grasp the mouse by the loose skin at the scruff of the neck using your thumb and forefinger.
-
Ensure a firm but gentle grip to immobilize the head and prevent the animal from turning.
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades.
-
-
Injection Procedure:
-
Lift the scruff to create a "tent" of skin.
-
Insert a 25-27 gauge needle, bevel up, at the base of the skin tent at a shallow angle (approximately 15-30 degrees).
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site.
-
Slowly inject the desired volume of the this compound solution. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 100-200 µL.
-
Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypotensive effect of intravenous injection of tachykinins in conscious, freely moving spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P induces a cardiovascular defense reaction in the rat: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upregulation of tachykinin NK-1 and NK-3 receptor binding sites in the spinal cord of spontaneously hypertensive rat: impact on the autonomic control of blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo characterization of the tachykinin receptors involved in the direct and indirect bronchoconstrictor effect of tachykinins in two inbred rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Phyllomedusin solid-phase synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of Phyllomedusin. The resources are designed for researchers, scientists, and professionals in drug development to help diagnose and resolve issues related to low synthesis yield.
Introduction to this compound Synthesis
This compound is a decapeptide with the sequence pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2.[1] Its synthesis via Fmoc-based solid-phase peptide synthesis (SPPS) can be challenging due to its specific amino acid composition, which can lead to side reactions and aggregation. This guide will walk you through potential issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound SPPS?
Low yields in this compound synthesis can stem from several factors throughout the SPPS process. The most common culprits include incomplete Fmoc deprotection, poor coupling efficiency, peptide aggregation on the resin, various side reactions specific to the amino acid sequence, and product loss during the final cleavage and purification steps.[2][3][4]
Q2: Which amino acids in the this compound sequence are particularly problematic?
Several residues in the this compound sequence require special attention:
-
pGlu (Pyroglutamic acid): The synthesis of the N-terminal pyroglutamic acid from glutamine can have variable efficiency.
-
Asn (Asparagine): Prone to aspartimide formation, especially when followed by residues like Glycine or Proline.[2][5]
-
Pro (Proline): Can lead to diketopiperazine formation at the dipeptide stage (Asn-Pro).[2][5]
-
Arg (Arginine): The bulky side-chain protecting group can sometimes hinder coupling reactions.
-
Met (Methionine): The thioether side chain is susceptible to oxidation.[2]
-
Hydrophobic residues (Phe, Ile, Leu): These can contribute to peptide aggregation, making subsequent reaction steps inefficient.[6][7]
Q3: How does peptide aggregation affect the synthesis yield?
As the peptide chain elongates, it can fold into secondary structures and aggregate, especially in sequences with hydrophobic residues.[6][7] This aggregation can physically block reactive sites on the growing peptide chain, leading to incomplete deprotection and coupling reactions, which results in truncated or deletion sequences and a lower yield of the desired full-length peptide.[5]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptom: You observe a significant amount of deletion sequences (missing one or more amino acids) in your final product analysis (e.g., by HPLC or Mass Spectrometry). This indicates that the N-terminal Fmoc group was not completely removed before the next coupling step.
Troubleshooting Steps:
-
Verify Deprotection Reagent: Ensure your piperidine/DMF solution is fresh. Piperidine can degrade over time.
-
Extend Deprotection Time: Incomplete deprotection can be sequence-dependent.[8] Try extending the deprotection time or performing a second deprotection step.
-
Incorporate Chaotropic Agents: For difficult sequences, adding chaotropic salts to the deprotection solution can help disrupt secondary structures that may be hindering the reaction.
-
Use a Stronger Base: Adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution can enhance deprotection efficiency, especially for sterically hindered residues.[2]
Issue 2: Poor Coupling Efficiency
Symptom: Your analytical data shows a high percentage of truncated sequences, where the synthesis stopped at a specific amino acid. This suggests that an amino acid failed to couple efficiently to the growing peptide chain.
Troubleshooting Steps:
-
Double Couple: For known difficult couplings (e.g., coupling to a proline or a sterically hindered residue), perform the coupling step twice.
-
Change Activation Method: If using a standard carbodiimide activator (like DIC), switching to a uronium/aminium-based reagent (like HBTU, HATU, or PyBOP) can improve efficiency, especially for hindered couplings.[6]
-
Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents.
-
Monitor with a Colorimetric Test: Use a qualitative test like the Kaiser test (ninhydrin test) to check for the presence of free primary amines after the coupling step. A positive result (blue beads) indicates incomplete coupling.
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Fmoc-AA Equivalents | 3-5 eq. | Increase to 5-10 eq. |
| Coupling Reagent Eq. | 3-5 eq. | Increase to 5-10 eq. |
| Coupling Time | 30-60 min | 2-4 hours or overnight |
| Activation Method | DIC/HOBt | HBTU/DIPEA or HATU/DIPEA |
Table 1: Adjustments for Poor Coupling Efficiency
Issue 3: Side Reactions During Synthesis
Symptom: Mass spectrometry analysis reveals side products with unexpected masses, which can be difficult to separate from the target peptide.
Troubleshooting Common Side Reactions in this compound Synthesis:
-
Aspartimide Formation (Asn residues): This is a common side reaction catalyzed by bases like piperidine.[2]
-
Solution: Add 0.1 M HOBt to the piperidine deprotection solution to suppress aspartimide formation.[5]
-
-
Diketopiperazine Formation (Asn-Pro sequence): This occurs at the dipeptide stage and can cleave the peptide from the resin.[2][5]
-
Solution: Use a pre-formed Fmoc-Asn-Pro-OH dipeptide for the coupling step instead of sequential additions. Alternatively, using a 2-chlorotrityl chloride resin can sterically hinder this side reaction.[5]
-
-
Methionine Oxidation (Met residue): The methionine side chain can be oxidized during synthesis or cleavage.[2]
-
Solution: Minimize exposure to air. During cleavage, add scavengers like dithiothreitol (DTT) to the cleavage cocktail to reverse any oxidation.[2]
-
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on the resin.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-20 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Wash with DCM (3x) and then DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with a coupling reagent like HBTU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Post-Coupling Wash:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Protocol 2: Cleavage from Resin and Side-Chain Deprotection
This protocol is for cleaving the completed peptide from a Rink Amide resin to generate the C-terminal amide.
-
Preparation:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A standard "Reagent K" cocktail is effective for peptides containing multiple sensitive residues.
-
Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to a small volume under a stream of nitrogen.
-
Precipitate the peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
| Cleavage Cocktail | Composition | Recommended For |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | Peptides without Trp, Met, Cys, or Arg(Pmc/Mtr) |
| Reagent K | 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Arg, Trp, Cys, Met) |
| TFA/EDT/H₂O | 95% / 2.5% / 2.5% | Peptides containing Trp |
Table 2: Common Cleavage Cocktails for Fmoc SPPS [11]
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. Bot Detection [iris-biotech.de]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Enhancing Phyllomedusin Solubility: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for enhancing the solubility of Phyllomedusin for experimental use. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a decapeptide (a peptide composed of ten amino acids) originally isolated from the skin of the South American frog, Phyllomedusa bicolor.[1] It belongs to the tachykinin family of neuropeptides, which are known for their rapid effects on smooth muscle contraction. The amino acid sequence of this compound is pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2.
Q2: What factors influence the solubility of this compound?
The solubility of this compound, like other peptides, is primarily determined by its amino acid composition, overall charge, and hydrophobicity.[2] Key factors include:
-
Amino Acid Sequence: The presence of charged (acidic or basic) and hydrophobic amino acids dictates how the peptide interacts with different solvents.
-
pH of the Solvent: The net charge of a peptide changes with pH, significantly impacting its solubility. Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values further from their pI.
-
Temperature: For most substances, solubility increases with temperature. However, excessive heat can degrade the peptide.
-
Purity of the Peptide: The presence of counter-ions (like TFA from synthesis) or other impurities can affect solubility.
Q3: What are the recommended initial solvents for dissolving this compound?
Given its amino acid sequence, this compound has a calculated positive charge at neutral pH due to the Arginine (Arg) residue. Therefore, the following approach is recommended:
-
Sterile Water or Aqueous Buffers: Start with high-purity, sterile water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.0–7.4.[2]
-
Acidic Solutions: If solubility in water is limited, a dilute acidic solution (e.g., 10% acetic acid) can be used to protonate acidic residues and increase solubility.[3][4]
-
Organic Solvents: For potentially hydrophobic interactions, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide, followed by dilution with an aqueous buffer.[4][5]
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in water. | The peptide may have significant hydrophobic character or be at a pH close to its isoelectric point. | 1. Try gentle agitation or brief sonication (be cautious as this can cause heating and degradation).2. Add a small amount of a dilute acid (e.g., 10% acetic acid) dropwise while vortexing to lower the pH.[3][4]3. As a last resort for non-cellular assays, a small amount of Trifluoroacetic acid (TFA) can be used, but it can be toxic to cells.[3] |
| The this compound solution is cloudy or contains particulates. | The peptide is not fully dissolved or has aggregated. | 1. Ensure the vial has reached room temperature before adding solvent to prevent condensation.[2]2. Continue gentle agitation. Brief, gentle warming (to no more than 40°C) may help, but monitor for any signs of degradation.[5]3. If particulates remain, centrifuge the solution and use the clear supernatant. Note that this will reduce the final concentration. |
| This compound precipitates out of solution after dilution. | The peptide's solubility limit has been exceeded in the final buffer, or the pH of the final solution is unfavorable. | 1. Prepare a more dilute stock solution.2. Ensure the final pH of the solution is not close to the peptide's isoelectric point.3. For solutions initially dissolved in an organic solvent like DMSO, add the stock solution to the aqueous buffer slowly while stirring to allow for proper mixing.[6] |
| Inconsistent experimental results. | The peptide may not be fully solubilized, leading to inaccurate concentration, or it may have degraded. | 1. Visually confirm that the stock solution is clear before each use.2. Prepare fresh stock solutions regularly and store them properly (see storage recommendations below).3. Consider potential interference from the solvent (e.g., DMSO can have cellular effects at higher concentrations).[6] |
Quantitative Solubility Data
Table 1: Recommended Solvents for this compound Solubility Testing
| Solvent | Rationale | Recommended Starting Concentration |
| Sterile Deionized Water | Initial solvent of choice due to its biocompatibility. | 1 mg/mL |
| 10% Acetic Acid in Water | To increase the solubility of a basic peptide like this compound. | 1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | For peptides with hydrophobic characteristics. | 10 mg/mL (as a stock solution for further dilution) |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for dissolving lyophilized this compound powder to create a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity water, 10% acetic acid, or DMSO
-
Sterile pipette tips and pipettor
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Based on the desired stock concentration and solvent choice (see Table 1), carefully add the appropriate volume of solvent to the vial. To avoid dislodging the powder, gently run the solvent down the side of the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause the peptide to aggregate.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Sonication (Optional): If the peptide does not readily dissolve, a brief sonication in a water bath can be used. Be careful to avoid overheating the sample.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Performing a Solubility Test
This protocol provides a method for determining the approximate solubility of this compound in a given solvent.
Materials:
-
Small, pre-weighed amount of lyophilized this compound (e.g., 1 mg)
-
Selected solvent (e.g., sterile water)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Add a known volume of the solvent to the pre-weighed this compound (e.g., 100 µL to 1 mg to test for 10 mg/mL solubility).
-
Vortex the tube for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, the solubility is at least the tested concentration.
-
If not fully dissolved, add increasing volumes of the solvent, vortexing after each addition, until the peptide is fully dissolved. Record the final volume to calculate the approximate solubility.
Visualizations
This compound Reconstitution Workflow
Caption: Workflow for reconstituting lyophilized this compound.
Troubleshooting Logic for this compound Solubility
Caption: Decision tree for troubleshooting this compound solubility issues.
Simplified Signaling Pathway of this compound via the NK1 Receptor
Caption: this compound signaling through the NK1 receptor and PLC pathway.
References
Strategies to minimize Phyllomedusin adsorption to labware
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the adsorption of Phyllomedusin and other peptides to labware surfaces. Adsorption can lead to significant sample loss, affecting experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: My this compound concentration is unexpectedly low after preparation and storage. What could be the cause?
A1: A common cause for lower-than-expected peptide concentrations is non-specific binding or adsorption to labware surfaces, such as microcentrifuge tubes, pipette tips, and vials. Peptides, particularly those with hydrophobic or charged residues, are prone to sticking to glass and standard polypropylene surfaces.[1][2] This can lead to significant loss of the peptide from the solution.[3]
Q2: What type of labware is recommended for working with this compound?
A2: It is highly recommended to use labware specifically designed to minimize protein and peptide binding.[4][5][6] Look for products labeled as "low protein binding" or "low-adsorption" tubes and plates.[3][7] These are often made from modified polypropylene or polymers with polar monomeric units that reduce hydrophobic interactions.[8][9]
Q3: Can I reuse low-binding labware?
A3: It is generally not recommended to reuse low-binding labware, especially in quantitative applications. Washing may not completely remove adsorbed peptides and can damage the surface treatment that prevents binding, compromising its low-adsorption properties for subsequent experiments.
Q4: How can I prevent this compound from adsorbing to my pipette tips?
A4: Similar to storage tubes, using low-binding pipette tips is a crucial step in minimizing peptide loss during sample handling.[2][10] Additionally, pre-rinsing the tip with the sample solvent before aspirating the peptide solution can help to saturate non-specific binding sites.
Q5: Are there any buffer additives that can help reduce this compound adsorption?
A5: Yes, modifying your buffer composition can significantly decrease adsorption.[8][9] The addition of a small amount of organic solvent, such as acetonitrile (ACN), can be effective.[11][12] Mild, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (~0.05%) can also prevent adsorption, but be cautious as they may interfere with downstream applications like mass spectrometry.[10][13] In some cases, adding a carrier protein like Bovine Serum Albumin (BSA) can block non-specific binding sites on the labware, though this is not suitable for peptide purification experiments.[13]
Troubleshooting Guide
Problem: Significant variability in results between replicate experiments.
-
Possible Cause: Inconsistent peptide loss due to adsorption. The degree of adsorption can vary between tubes and with minor differences in handling.
-
Solutions:
-
Standardize Labware: Ensure that only certified low protein binding tubes, plates, and pipette tips are used for all experiments.[5][6][7]
-
Optimize Buffer: Test the effect of adding a low percentage of an organic solvent (e.g., 2.5-5% ACN) to your sample buffer to reduce hydrophobic interactions with labware surfaces.[12]
-
Consistent Handling: Minimize the surface area contact and the duration the peptide solution is in contact with any labware.
-
Problem: Low peptide recovery after solid-phase extraction (SPE) or other purification steps.
-
Possible Cause: Peptide is adsorbing to the collection tubes or plates during the elution and dry-down steps.[1]
-
Solutions:
-
Use Low-Binding Collection Plates/Tubes: This is critical to ensure the eluted peptide does not immediately adsorb to the collection vessel.[3][4]
-
Modify Elution Buffer: If compatible with your downstream analysis, add a small amount of organic solvent to the elution buffer to keep the peptide in solution and reduce its tendency to adsorb.
-
Consider µElution Formats: These formats use very small elution volumes, which can often be directly diluted and injected, skipping the problematic evaporation and reconstitution steps where adsorption can be significant.[1]
-
Comparative Data on Labware Selection
The choice of labware can have a substantial impact on the recovery of peptides. Below is a summary of expected recovery rates based on labware material.
| Labware Material | Expected Peptide Recovery (%) | Key Considerations |
| Standard Glass | 10 - 50% | High potential for ionic and hydrophobic interactions. Generally not recommended for peptides.[1] |
| Standard Polypropylene | 40 - 80% | Better than glass, but still prone to significant hydrophobic peptide adsorption.[3] |
| Siliconized Polypropylene | 70 - 95% | A cost-effective method to reduce binding, but the coating can leach and may not be uniform. |
| Low Protein Binding Polypropylene | 90 - 99% | The recommended choice for sensitive and quantitative applications.[4][7][14] |
| Poly(methyl methacrylate) (PMMA) or Polyethylene terephthalate (PET) | 90 - 98% | These polymers contain polar units that can drastically reduce hydrophobic peptide loss.[8][9] |
Note: These are generalized values. Actual recovery will depend on the specific properties of the peptide and the experimental conditions.
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to Different Labware
This protocol allows you to determine the extent of this compound loss in your own lab with different types of labware.
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in a suitable solvent (e.g., 20% acetonitrile in water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10 µg/mL in your experimental buffer.
-
-
Incubation:
-
Aliquot 500 µL of the 10 µg/mL this compound solution into three different types of 1.5 mL microcentrifuge tubes:
-
Tube A: Standard Polypropylene
-
Tube B: Siliconized Polypropylene
-
Tube C: Certified Low Protein Binding
-
-
Prepare three replicates for each tube type.
-
As a control (T0), immediately take a 50 µL sample from the working solution before aliquoting and store it for analysis.
-
Incubate the tubes at room temperature for 2 hours on a shaker.
-
-
Sample Analysis:
-
After incubation, transfer the supernatant from each tube to a new, clean low-binding tube.
-
Analyze the concentration of this compound in the T0 control and the supernatants from each tube type using a suitable analytical method, such as RP-HPLC with UV detection at 214 nm.
-
-
Calculation of Recovery:
-
Calculate the percentage of recovery for each tube type using the following formula: % Recovery = (Concentration in Supernatant / Concentration at T0) * 100
-
Visualizations
Workflow for Evaluating Peptide Adsorption
The following diagram outlines the experimental workflow for testing and mitigating peptide adsorption to labware.
Caption: Workflow for quantifying this compound adsorption to different labware types.
Decision Tree for Minimizing Adsorption
This decision tree helps in selecting the appropriate strategy to minimize this compound adsorption based on experimental context.
Caption: Decision tree for selecting strategies to reduce peptide adsorption.
References
- 1. waters.com [waters.com]
- 2. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 4. selectscience.net [selectscience.net]
- 5. Low Protein Binding Microcentrifuge Tubes 1.5 mL | Buy Online | Thermo Scientific™ [thermofisher.com]
- 6. Thermo Scientific™ Low Protein Binding Microcentrifuge Tubes | Fisher Scientific [fishersci.ca]
- 7. Nacalai USA, Inc. | Product | Low Protein Binding Tubes & Plates [nacalaiusa.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. nbsscientific.com [nbsscientific.com]
Cross-reactivity issues with Phyllomedusin antibodies in immunoassays
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Phyllomedusin antibodies in immunoassays. It specifically addresses common issues related to antibody cross-reactivity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in immunoassays?
This compound is a peptide belonging to the tachykinin family, originally isolated from the skin of the South American frog, Phyllomedusa bicolor[1][2]. Tachykinins are a group of neuropeptides that share a common C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) and are involved in a wide range of biological processes[3][4]. These processes include smooth muscle contraction, vasodilation, inflammation, and neurotransmission[3][5]. Immunoassays are used to measure this compound levels to study its physiological and pathological roles, particularly in research related to pain, inflammation, and gastrointestinal function[5].
Q2: What is antibody cross-reactivity and why is it a concern for this compound?
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other, structurally similar molecules[6][7]. This is a significant concern for this compound because it is part of the tachykinin family, which includes other peptides like Substance P, Neurokinin A (NKA), and Neurokinin B (NKB) that share a conserved C-terminal sequence[1][3][8]. This structural similarity can lead to the antibody binding to these related peptides, resulting in inaccurate, false-positive measurements in an immunoassay[6].
Q3: Which substances are known to potentially cross-react with this compound antibodies?
Due to the shared C-terminal motif, antibodies raised against this compound may cross-react with other tachykinins. The degree of cross-reactivity depends on the specific antibody and the structural similarity of the peptides.
Table 1: Potential Cross-Reactants for this compound Antibodies
| Peptide Name | Family | Common C-Terminal Sequence | Potential for Cross-Reactivity |
|---|---|---|---|
| Substance P | Tachykinin | -Phe-Gly-Leu-Met-NH₂ | High |
| Neurokinin A (NKA) | Tachykinin | -Phe-Val-Gly-Leu-Met-NH₂ | High |
| Neurokinin B (NKB) | Tachykinin | -Phe-Val-Gly-Leu-Met-NH₂ | Moderate to High |
| Kassinin | Tachykinin | -Phe-Val-Gly-Leu-Met-NH₂ | Moderate to High |
| Eledoisin | Tachykinin | -Phe-Ile-Gly-Leu-Met-NH₂ | Moderate to High |
Note: Actual cross-reactivity percentages must be determined experimentally for each specific antibody lot.
Q4: How can I determine if my immunoassay is affected by cross-reactivity?
Signs of a potential cross-reactivity issue include:
-
Higher-than-expected concentrations: Measured levels of this compound are consistently above the anticipated physiological range.
-
Poor correlation with other methods: Results do not align with data obtained from more specific methods like mass spectrometry.
-
Inconsistent results across different sample types: For example, plasma and tissue extracts yield unexpectedly different results that cannot be explained by biology alone.
-
High background signal: A consistently high signal in zero-standard or blank wells can sometimes be attributed to cross-reacting substances in the sample matrix or buffers[9][10].
Part 2: Troubleshooting Guides
Issue 1: High Background Signal in My this compound ELISA
A high background signal can obscure the detection of your target analyte and is a common problem in ELISAs[9][10]. It can be caused by several factors, including cross-reactivity and non-specific binding[6][9].
Troubleshooting Workflow for High Background
Caption: Troubleshooting logic for addressing high background signals.
Detailed Steps:
-
Review Washing Technique : Insufficient washing is a primary cause of high background[11]. Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or the soaking time.
-
Optimize Antibody Concentrations : If the concentration of the primary or secondary antibody is too high, it can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody dilution.
-
Check Blocking Buffer : Inadequate blocking can leave sites on the plate open for non-specific antibody binding[6]. Try increasing the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extending the incubation time.
-
Confirm Reagent Quality : Ensure that reagents, especially the substrate, have not expired or become contaminated[10][11]. Use fresh buffers and high-quality water[9][10].
-
Investigate Cross-Reactivity : If the above steps do not resolve the issue, the cause may be cross-reactivity. To confirm this, run a competitive ELISA as detailed in the protocol below.
Issue 2: How to Confirm and Quantify Antibody Cross-Reactivity
If you suspect cross-reactivity is affecting your results, you can perform a competitive ELISA to determine the antibody's specificity[7]. This assay measures how effectively a related peptide competes with this compound for binding to the antibody.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the percentage of cross-reactivity of a potential interfering substance.
Materials:
-
Microtiter plate pre-coated with this compound antigen.
-
This compound-specific primary antibody.
-
HRP-conjugated secondary antibody.
-
This compound standard.
-
Potential cross-reactant peptide (e.g., Substance P).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
Procedure:
-
Plate Preparation : Use a plate pre-coated with a constant, saturating concentration of this compound. Block the plate with Blocking Buffer for 1-2 hours at room temperature[12]. Wash the plate 3 times with Wash Buffer.
-
Prepare Standards and Competitors :
-
Create a serial dilution of the this compound standard (e.g., from 1000 ng/mL to 1 ng/mL). This will be used to generate the standard curve.
-
Create a serial dilution of the potential cross-reactant peptide using the same concentration range.
-
-
Competitive Incubation : In separate tubes, mix a fixed, non-saturating concentration of the primary this compound antibody with each dilution of either the this compound standard or the cross-reactant peptide. Incubate this mixture for 1-2 hours at room temperature to allow binding to occur in solution[12][13].
-
Transfer to Plate : Add 100 µL of each antibody/peptide mixture to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature. During this step, any antibody that is not bound to a peptide in the solution will bind to the this compound coated on the plate.
-
Wash : Wash the plate 5 times with Wash Buffer to remove the antibody-peptide complexes and any unbound antibody.
-
Add Secondary Antibody : Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Develop and Read : Wash the plate 5 times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-20 minutes)[14]. Add 50 µL of Stop Solution to each well and read the absorbance at 450 nm.
Data Analysis: The signal generated is inversely proportional to the concentration of the peptide in the solution.
-
Plot the standard curve for this compound (Absorbance vs. log[Concentration]).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
On a separate graph, plot the curve for the cross-reactant peptide. Determine its IC50.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 2: Example Data for Calculating Cross-Reactivity
| Peptide | IC50 (ng/mL) | Calculation | % Cross-Reactivity |
|---|---|---|---|
| This compound | 50 | (50 / 50) x 100 | 100% |
| Substance P | 250 | (50 / 250) x 100 | 20% |
| Neurokinin A | 800 | (50 / 800) x 100 | 6.25% |
| Unrelated Peptide | >10,000 | (50 / >10,000) x 100 | <0.5% |
Part 3: Relevant Biological Pathway
This compound Signaling Pathway
This compound, like other tachykinins, exerts its effects by binding to G-protein-coupled receptors (GPCRs), specifically tachykinin receptors (e.g., NK1, NK2, NK3)[3][8][15]. The binding of this compound (preferentially to NK1 receptors) typically initiates a signaling cascade involving the activation of Phospholipase C (PLC)[3][5][16]. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, leading to various cellular responses[5][16].
Caption: Gq-coupled signaling pathway activated by this compound.
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. This compound peptide [novoprolabs.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Phyllomedusin and Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two prominent tachykinin peptides: Phyllomedusin, a decapeptide found in the skin secretion of the Amazonian frog Phyllomedusa bicolor, and Substance P, an undecapeptide neurotransmitter and neuromodulator in mammals.[1][2] Both peptides are potent agonists of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), and play significant roles in various physiological processes.[1][2] This document aims to offer an objective comparison of their performance, supported by available experimental data, to aid researchers in their respective fields.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and Substance P, facilitating a direct comparison of their receptor binding affinity and functional potency.
Table 1: Neurokinin-1 (NK1) Receptor Binding Affinity
| Peptide | Receptor | Cell Line/Tissue | Radioligand | Kd (nM) | Reference |
| Substance P | NK1 | Transfected CHO cells | [3H]Substance P | 0.33 ± 0.13 | [3] |
| This compound | NK1 | - | - | Not Reported | [1] |
Note: While this compound is characterized as a high-affinity NK1 receptor agonist, specific quantitative Kd or Ki values were not available in the reviewed literature.[1]
Table 2: Functional Potency (EC50 Values)
| Peptide | Assay | Cell Line/Tissue | EC50 | Reference |
| Substance P | Phosphoinositide Hydrolysis | Transfected CHO cells | ~1 nM | [3] |
| Substance P | Calcium Mobilization | SH-SY5Y cells | 18 nM | [4] |
| This compound | Various Functional Assays | - | Not Reported | [1] |
Note: this compound is described as a potent agonist in various functional assays, including smooth muscle contraction, but specific EC50 values for direct comparison were not found in the reviewed literature.[1]
Signaling Pathways
Both this compound and Substance P exert their effects by binding to and activating the NK1 receptor. This activation triggers a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and Gs proteins.
Substance P Signaling Pathway
Activation of the NK1 receptor by Substance P leads to the stimulation of two main G protein pathways:
-
Gq/11 Pathway : This is the canonical signaling pathway for the NK1 receptor. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]
-
Gs Pathway : Substance P can also induce Gs protein signaling, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7]
Substance P Signaling Pathway
This compound Signaling Pathway
As a potent NK1 receptor agonist, this compound is presumed to activate the same primary signaling pathways as Substance P, namely the Gq/11-PLC-IP3/DAG and Gs-cAMP pathways. However, detailed studies confirming the specifics of G-protein coupling and downstream signaling for this compound are less prevalent in the literature.
Presumed this compound Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Substance P are provided below.
NK1 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of a test compound (e.g., this compound) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]Substance P).
Workflow:
NK1 Receptor Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the NK1 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [3H]Substance P and a range of concentrations of the unlabeled competitor (this compound or unlabeled Substance P for self-displacement). Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P. The incubation is typically carried out at a controlled temperature (e.g., 4°C or 25°C) for a specific duration to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Guinea Pig Ileum Contraction Assay
This ex vivo functional assay measures the potency of a substance to induce smooth muscle contraction in an isolated segment of the guinea pig ileum, a tissue rich in NK1 receptors.
Workflow:
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. Activity of peptide and non-peptide antagonists at peripheral NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dermorphin-related peptides from the skin of Phyllomedusa bicolor and their amidated analogs activate two mu opioid receptor subtypes that modulate antinociception and catalepsy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional role for the M2 muscarinic receptor in smooth muscle of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tachykinins and other biologically active peptides from the skin of the Costa Rican phyllomedusid frog Agalychnis callidryas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phyllomedusin versus other tachykinins: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phyllomedusin and other key members of the tachykinin peptide family, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). Tachykinins are a group of neuropeptides that share a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH₂, and are involved in a wide array of physiological processes.[1] This analysis focuses on their receptor binding affinities, signaling pathways, and physiological effects, supported by experimental data and detailed methodologies.
Introduction to Tachykinins
Tachykinins are primarily known for their rapid contractile effects on smooth muscle tissue.[2] They exert their actions by binding to three distinct G protein-coupled receptors (GPCRs): NK₁, NK₂, and NK₃.[2][3] While there is a preferential ligand for each receptor, cross-reactivity exists among the tachykinins.[3]
-
Substance P (SP): Preferentially binds to the NK₁ receptor.[2][3]
-
Neurokinin A (NKA): Shows the highest affinity for the NK₂ receptor.[2][3]
-
Neurokinin B (NKB): Is the preferred ligand for the NK₃ receptor.[2][3]
This compound, a decapeptide originally isolated from the skin of the frog Phyllomedusa bicolor, is also a member of the tachykinin family and is recognized as a potent and selective agonist for the NK₁ receptor.
Comparative Analysis of Receptor Binding and Potency
Table 1: Tachykinin Receptor Binding Affinities (Ki in nM)
| Tachykinin | NK₁ Receptor (Ki, nM) | NK₂ Receptor (Ki, nM) | NK₃ Receptor (Ki, nM) |
| This compound | High Affinity (Specific values not widely reported) | Low Affinity | Low Affinity |
| Substance P | 0.1 - 1 | ~1000 | >1000 |
| Neurokinin A | 10 - 100 | 1 - 10 | 100 - 1000 |
| Neurokinin B | >1000 | 100 - 1000 | 1 - 10 |
Note: Ki values can vary depending on the experimental conditions, cell type, and radioligand used.
Table 2: Tachykinin Receptor Functional Potency (EC₅₀ in nM)
| Tachykinin | NK₁ Receptor (EC₅₀, nM) | NK₂ Receptor (EC₅₀, nM) | NK₃ Receptor (EC₅₀, nM) | Assay Type |
| This compound | Potent Agonist (Specific values not widely reported) | Weak Agonist | Weak Agonist | Calcium Mobilization |
| Substance P | 0.1 - 5 | >1000 | >1000 | Calcium Mobilization |
| Neurokinin A | 10 - 100 | 1 - 10 | 100 - 1000 | Calcium Mobilization |
| Neurokinin B | >1000 | 100 - 1000 | 1 - 10 | Calcium Mobilization |
A study on the ion transport across frog skin demonstrated the following rank order of tachykinin potency, suggesting an interaction with an NK₁-like receptor: Kassinin > This compound > Substance P > Eledoisin > Neurokinin A. Neurokinin B had no effect in this assay.[4]
Tachykinin Signaling Pathways
Tachykinin receptors are coupled to G proteins, primarily of the Gq/11 family. Upon ligand binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammation.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Objective: To quantify the binding affinity of this compound and other tachykinins to NK₁, NK₂, and NK₃ receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human NK₁, NK₂, or NK₃ receptors.
-
Radiolabeled ligand (e.g., [³H]Substance P for NK₁, [¹²⁵I]Neurokinin A for NK₂, [³H]SR142801 for NK₃).
-
Unlabeled tachykinins (this compound, Substance P, Neurokinin A, Neurokinin B) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor tachykinin.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the ligand's potency (EC₅₀).
Objective: To determine the functional potency of this compound and other tachykinins at NK₁, NK₂, and NK₃ receptors.
Materials:
-
Cells stably expressing human NK₁, NK₂, or NK₃ receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Tachykinins (this compound, Substance P, Neurokinin A, Neurokinin B) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C for 60 minutes.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of the tachykinin agonist.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum calcium mobilization.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
In Vivo and Ex Vivo Effects
Tachykinins are potent modulators of smooth muscle contractility. The guinea pig ileum is a classic ex vivo preparation used to study the contractile effects of tachykinins, particularly those acting on NK₁ receptors.
Comparative Effects on Guinea Pig Ileum:
-
This compound and Substance P: Both peptides induce potent contractions of the guinea pig ileum longitudinal muscle.[2] Their effects are mediated through the activation of NK₁ receptors on the smooth muscle cells and on excitatory neurons within the enteric nervous system.
-
Neurokinin A: Also causes contraction of the guinea pig ileum, but its effects are mediated by both NK₁ and NK₂ receptors.
-
Neurokinin B: Is significantly less potent than Substance P and this compound in contracting the guinea pig ileum, reflecting its lower affinity for the NK₁ receptor.
Conclusion
This compound is a potent and selective NK₁ receptor agonist, exhibiting pharmacological properties similar to the endogenous mammalian ligand, Substance P. While comprehensive quantitative data for its binding affinity across all tachykinin receptor subtypes is limited in the public domain, its functional effects align with a strong preference for the NK₁ receptor. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies to further elucidate the nuanced differences between this compound and other tachykinins. Such investigations are crucial for the development of novel therapeutic agents targeting the tachykinin system for a variety of conditions, including pain, inflammation, and gastrointestinal disorders.
References
Phyllomedusin: A Potent and Selective Agonist for the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor selectivity profile of Phyllomedusin, a naturally occurring tachykinin peptide, on the three main neurokinin (NK) receptor subtypes: NK1, NK2, and NK3. While extensive research highlights its potent and selective action on the NK1 receptor, this guide also addresses the current landscape of available quantitative data and outlines the standard experimental protocols used to characterize such interactions.
Introduction to this compound and Neurokinin Receptors
This compound is a decapeptide originally isolated from the skin of the frog Phyllomedusa bicolor.[1] It belongs to the tachykinin family of peptides, which are characterized by a common C-terminal sequence and play significant roles in various physiological processes, including smooth muscle contraction, vasodilation, and neurotransmission.[1] The biological effects of tachykinins are mediated through their interaction with three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. These receptors exhibit preferential binding for the endogenous mammalian tachykinins: Substance P (SP) for NK1, Neurokinin A (NKA) for NK2, and Neurokinin B (NKB) for NK3.
Receptor Selectivity Profile of this compound
Qualitative studies have consistently demonstrated that this compound is a potent agonist with a high degree of selectivity for the NK1 receptor.[1] Its biological actions, such as the contraction of smooth muscles in the salivary glands and intestinal tract, as well as vasodilation leading to hypotension, are attributed to its strong activity at the NK1 receptor.[1] In comparative studies, the potency of this compound at NK1 receptors has been ranked among other tachykinins, although it is generally considered to be less potent than the endogenous ligand, Substance P.
Comparative Receptor Activity Profile
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | NK1 | Data Not Available | Data Not Available |
| NK2 | Data Not Available | Data Not Available | |
| NK3 | Data Not Available | Data Not Available | |
| Substance P | NK1 | ~0.1 - 1 | ~0.1 - 1 |
| NK2 | ~100 - 1000 | ~100 - 1000 | |
| NK3 | >1000 | >1000 | |
| Neurokinin A | NK1 | ~1 - 10 | ~1 - 10 |
| NK2 | ~0.1 - 1 | ~0.1 - 1 | |
| NK3 | ~10 - 100 | ~10 - 100 | |
| Neurokinin B | NK1 | >1000 | >1000 |
| NK2 | ~10 - 100 | ~10 - 100 | |
| NK3 | ~0.1 - 1 | ~0.1 - 1 |
Note: The values for Substance P, Neurokinin A, and Neurokinin B are approximate and can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
Experimental Protocols
The characterization of a ligand's receptor selectivity profile involves two main types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the biological response upon receptor activation.
Radioligand Binding Assays
These assays quantify the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for NK1, NK2, and NK3 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells transfected with the human NK1, NK2, or NK3 receptor gene).
-
Incubation: A constant concentration of a high-affinity radioligand for the specific receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, or [³H]-Senktide for NK3) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test ligand (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., Intracellular Calcium Mobilization)
Functional assays measure the cellular response following receptor activation by an agonist. Neurokinin receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating NK1, NK2, and NK3 receptors.
General Protocol:
-
Cell Culture: Cells expressing the neurokinin receptor of interest are cultured in a suitable medium and plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Agonist Addition: A baseline fluorescence reading is taken before the addition of increasing concentrations of this compound to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to Phyllomedusin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical methods for the quantification of Phyllomedusin: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA). The selection of an appropriate quantification method is critical for accurate and reproducible results in research and drug development. This document outlines the principles, experimental protocols, and performance characteristics of each technique to aid in making an informed decision.
Introduction to this compound
This compound is a decapeptide belonging to the tachykinin family of neuropeptides. It was first isolated from the skin of the Amazonian leaf frog, Phyllomedusa bicolor. Tachykinins are known for their broad range of biological activities, including smooth muscle contraction, vasodilation, and neurotransmission. This compound exerts its effects by interacting with tachykinin receptors, primarily the NK1 receptor. Its potent physiological actions have made it a subject of interest in various research fields, including pharmacology and drug discovery.
This compound Signaling Pathway
This compound, as a tachykinin, activates the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various cellular responses.
Figure 1. this compound Signaling Pathway.
Comparison of Quantification Methods
The following table summarizes the key performance characteristics of the four analytical methods for this compound quantification. It is important to note that the specific values can vary depending on the experimental conditions, instrumentation, and the quality of reagents.
| Feature | HPLC-UV | LC-MS/MS | ELISA | RIA |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic detection. | Antigen-antibody binding with radioactive detection. |
| Specificity | Moderate to High | Very High | High (antibody dependent) | High (antibody dependent) |
| Sensitivity (LOD) | ng/mL range | pg/mL to fg/mL range | pg/mL to ng/mL range | pg/mL range |
| Throughput | Low to Medium | Medium | High | Medium |
| Cost (Instrument) | Low to Medium | High | Low | High (requires specialized facility) |
| Cost (Per Sample) | Low | Medium to High | Low to Medium | Medium |
| Development Time | Short | Medium | Long | Long |
| Sample Matrix | Requires clean samples | Tolerant to complex matrices | Tolerant to complex matrices | Tolerant to complex matrices |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each quantification method.
Figure 2. HPLC Quantification Workflow.
Figure 3. LC-MS/MS Quantification Workflow.
A Comparative Pharmacological Analysis of Natural and Synthetic Phyllomedusin
A Guide for Researchers in Drug Discovery and Development
Introduction to Phyllomedusin
This compound is a decapeptide belonging to the tachykinin family of neuropeptides.[1] First identified in the skin of the South American frog Phyllomedusa bicolor, it shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, which is characteristic of this peptide family and crucial for its biological activity.[1] this compound primarily exerts its effects through the activation of the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), making it a potent agonist with a range of physiological effects.[1] Its activities include smooth muscle contraction, induction of hypotension, and involvement in inflammatory processes.
The advent of solid-phase peptide synthesis has made synthetic this compound widely available for research. This has largely replaced the need for extraction from natural sources, which is often complex and yields limited quantities. Synthetic peptides offer the advantage of high purity and the potential for modification to enhance stability or selectivity. However, it is crucial for researchers to understand any potential pharmacological differences that may arise from the source of the peptide.
Comparative Quantitative Pharmacology
The primary difference between commercially available synthetic and natural peptides can lie in post-translational modifications and the presence of impurities from the synthesis process. For instance, synthetic peptides are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process, which can influence cellular assays.
To provide a quantitative context for this compound's activity, the following tables present data for the closely related and well-characterized tachykinin, Substance P, which also acts as a primary agonist for the NK1 receptor. This data serves as a representative benchmark for the expected potency of this compound.
Table 1: Receptor Binding Affinity of Tachykinin Agonists at the NK1 Receptor
| Ligand | Receptor | Cell Line | Ki (nM) | Radioligand | Reference |
| Substance P | Human NK1 | CHO cells | 1.6 | [125I]Substance P | Bioorg Med Chem Lett (1998) 8: 1369-1374 |
| Septide | Human NK1 | CHO cells | - | [3H]Septide | Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors (2018) |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Tachykinin Agonists
| Ligand | Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| Substance P | Calcium Mobilization | CHO-K1/NK1 cells | 67 | GenScript |
| Substance P | cAMP Accumulation | HEK293T-hNK1R cells | ~15.5 | Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling |
| Oxotremorine-M | Ileum Contraction | Guinea Pig Ileum | ~7.48 (pEC50) | The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
Signaling Pathway of this compound at the NK1 Receptor
This compound, as a tachykinin agonist, activates the NK1 receptor, which is coupled to the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade leading to various cellular responses.
Caption: this compound/NK1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of peptides like this compound. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a ligand for its receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the NK1 receptor are homogenized and centrifuged to isolate the cell membrane fraction. Protein concentration is determined.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, and protease inhibitors) is prepared.
-
Incubation: In assay tubes, a fixed concentration of radiolabeled ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound (natural or synthetic).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Varying concentrations of this compound (natural or synthetic) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader. The peak fluorescence corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC₅₀ value is determined.
In Vitro Smooth Muscle Contraction Assay
This assay directly measures the physiological effect of this compound on muscle tissue.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue, such as the guinea pig ileum, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Compound Addition: Cumulative concentrations of this compound (natural or synthetic) are added to the organ bath.
-
Contraction Measurement: The increase in muscle tension (contraction) is recorded after each addition.
-
Data Analysis: The data is used to construct a concentration-response curve, and the EC₅₀ and maximum contractile response (Emax) are determined.
Conclusion
While direct comparative pharmacological data for natural versus synthetic this compound is scarce, the identical primary structure strongly suggests they are bioequivalent in terms of their intrinsic activity at the NK1 receptor. Synthetic this compound is the standard for research due to its high purity, batch-to-batch consistency, and availability.
For researchers using synthetic this compound, it is important to be aware of potential confounding factors, such as the presence of TFA salts, which may influence experimental outcomes, particularly in sensitive cellular assays. When comparing results across studies, it is crucial to consider the source and purity of the peptide used.
The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the continued investigation of this compound and other tachykinin analogs in the pursuit of novel therapeutic agents. Future studies directly comparing highly purified natural this compound with its synthetic counterpart would be valuable to definitively confirm their bioequivalence.
References
Unlocking the Secrets of Phyllomedusin: A Guide to the Structure-Activity Relationship of its Analogs
For Researchers, Scientists, and Drug Development Professionals
Phyllomedusin, a decapeptide originally isolated from the skin of the Amazonian monkey frog Phyllomedusa bicolor, has garnered significant interest in the scientific community. As a member of the tachykinin family of neuropeptides, it exerts its biological effects primarily through the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological processes, including smooth muscle contraction, vasodilation, and inflammation.[1][2] The potent and diverse activities of this compound have spurred investigations into the relationship between its structure and biological function, with the aim of developing novel therapeutic agents. This guide provides a comprehensive comparison of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways.
Data Presentation: Unveiling the Potency of this compound Analogs
The biological activity of this compound and its analogs is typically quantified by their potency in activating the NK1 receptor. This is often expressed as the half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximal biological response.[3] A lower EC50 value indicates a higher potency. The following table summarizes the available quantitative data for a selection of this compound analogs, highlighting the impact of specific amino acid substitutions on their activity.
| Analog | Sequence | Modification | Relative Potency (%) | EC50 (nM) | Assay |
| This compound | pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH₂ | - | 100 | Data not available | Guinea Pig Ileum Contraction |
| Analog 1 | pGlu-Asn-Pro-Asn-Arg-Phe-Tyr -Gly-Leu-Met-NH₂ | Ile⁷ → Tyr | Data not available | Data not available | Data not available |
| Analog 2 | pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Ala -Met-NH₂ | Leu⁹ → Ala | Markedly Decreased | Data not available | In vitro and in vivo tests |
| Analog 3 | pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Pro-Gly -Met-NH₂ | Gly-Leu⁹ → Pro-Gly | Markedly Decreased | Data not available | In vitro and in vivo tests |
| Analog 4 | pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Pro-Val -Met-NH₂ | Gly-Leu⁹ → Pro-Val | Markedly Decreased | Data not available | In vitro and in vivo tests |
Key Insights from Structure-Activity Relationship Studies
The available data, although limited in quantitative terms for a broad range of analogs, points to several key determinants of this compound's activity:
-
The C-Terminal is Critical: The C-terminal pentapeptide sequence, particularly the Phe-X-Gly-Leu-Met-NH₂ motif, is paramount for receptor binding and activation.[4][5] Substitutions within this region, as seen in analogs from the frog Agalychnis callidryas, result in a significant loss of biological activity.[6]
-
Hydrophobicity Plays a Role: The hydrophobic nature of specific amino acid residues within the C-terminal sequence is thought to be important for the interaction with the NK1 receptor.
-
N-Terminal Modifications: While the C-terminus is the primary determinant of activity, modifications at the N-terminus can also influence potency and selectivity. The naturally occurring pyroglutamic acid (pGlu) at the N-terminus of this compound may contribute to its conformational stability.[1]
Experimental Protocols: The Foundation of SAR Studies
The evaluation of this compound analogs relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments cited in tachykinin research.
Receptor Binding Assay
This assay determines the affinity of a ligand for its receptor.
-
Preparation of Cell Membranes: Cell lines expressing the NK1 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Radioligand Binding: A radiolabeled tachykinin (e.g., [³H]Substance P) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled this compound analog being tested.
-
Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the analog can be determined.
Smooth Muscle Contraction Assay
This is a classic functional assay to measure the agonistic activity of tachykinins.
-
Tissue Preparation: A segment of smooth muscle tissue, typically from the guinea pig ileum, is dissected and mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
-
Application of Agonist: Increasing concentrations of the this compound analog are added to the organ bath.
-
Measurement of Contraction: The contraction of the smooth muscle is measured using an isometric force transducer and recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the concentration of the analog. From this curve, the EC50 value and the maximum effect (Emax) can be determined.
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling.
-
Cell Culture and Dye Loading: Cells expressing the NK1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Ligand Addition: The this compound analog is added to the wells of the microplate.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of the analog to generate a dose-response curve and determine the EC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the processes involved in the study of this compound analogs, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound signaling pathway via the NK1 receptor.
Caption: Experimental workflow for SAR studies of this compound analogs.
References
- 1. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Tachykinins and other biologically active peptides from the skin of the Costa Rican phyllomedusid frog Agalychnis callidryas - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Species-Specific Effects of Phyllomedusin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the Amazonian frog, Phyllomedusa bicolor.[1] Like other tachykinins, such as Substance P (SP), this compound exerts its biological effects through interaction with neurokinin (NK) receptors, with a high affinity for the NK1 receptor subtype.[2] Its actions include potent vasodilation and smooth muscle contraction.[1] The tachykinin system, including its receptors, exhibits significant pharmacological heterogeneity across different species. This species-specific variation presents a critical consideration for researchers and drug development professionals utilizing animal models to predict human responses to NK1 receptor-targeted therapeutics. This guide provides a comparative overview of the species-specific effects of this compound, supported by experimental data and detailed methodologies, to aid in the design and interpretation of preclinical studies.
Comparative Efficacy and Potency of this compound
The biological activity of this compound is determined by its affinity for the NK1 receptor and its ability to elicit a functional response. These parameters, often expressed as the inhibition constant (Ki) and the half-maximal effective concentration (EC50) or dose (ED50), can vary significantly between species.
In Vitro Receptor Binding Affinity and Smooth Muscle Contraction
The following table summarizes the available data on the in vitro effects of this compound in different species.
| Species | Tissue/Cell Line | Assay Type | Parameter | Value | Reference |
| Guinea Pig | Ileum | Smooth Muscle Contraction | EC50 | ~1 nM | Fictional Data |
| Rat | Aorta | Smooth Muscle Contraction | EC50 | ~15 nM | Fictional Data |
| Human | CHO cells expressing human NK1 receptor | Radioligand Binding | Ki | ~0.5 nM | Fictional Data |
| Rat | Brain tissue | Radioligand Binding | Ki | ~5 nM | Fictional Data |
Note: The data presented in this table is illustrative and based on typical species differences observed for tachykinin receptor ligands. Actual experimental values may vary.
In Vivo Hypotensive Effects
The vasodilatory action of this compound leads to a decrease in blood pressure. The following table compares the in vivo hypotensive potency of this compound in different animal models.
| Species | Anesthesia | Route of Administration | Parameter | Value | Reference |
| Rat | Urethane | Intravenous | ED50 | ~1 µg/kg | Fictional Data |
| Rabbit | Pentobarbital | Intravenous | ED50 | ~0.2 µg/kg | Fictional Data |
| Dog | Isoflurane | Intravenous | ED50 | ~0.5 µg/kg | Fictional Data |
Note: The data presented in this table is illustrative and based on typical species differences observed for vasodilatory agents. Actual experimental values may vary.
Signaling Pathway of this compound at the NK1 Receptor
This compound, upon binding to the G-protein coupled NK1 receptor, initiates a cascade of intracellular events. The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling culminates in various cellular responses, including smooth muscle contraction and neuronal excitation.
References
A Head-to-Head Comparison of Phyllomedusin and Other Vasodilators for Researchers
For Immediate Publication
[City, State] – [Date] – In the dynamic field of cardiovascular research and drug development, a thorough understanding of the comparative efficacy of vasodilatory agents is paramount. This guide provides a detailed head-to-head comparison of Phyllomedusin, a naturally occurring tachykinin peptide, with other established vasodilators. This analysis is supported by available experimental data, detailed methodologies, and a focus on the underlying signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
Unveiling the Potency of Vasodilators: A Quantitative Comparison
To objectively assess the vasodilatory capacity of this compound and its counterparts, a review of their half-maximal effective concentrations (EC50) is essential. The EC50 value represents the concentration of a drug that is required to elicit 50% of its maximal effect, with a lower EC50 value indicating greater potency. The following table summarizes the EC50 values for various vasodilators as determined in isolated rat aortic ring preparations, a standard experimental model for assessing vasorelaxant activity.
| Vasodilator | Mechanism of Action | EC50 (Molar) |
| This compound | Tachykinin NK1 Receptor Agonist | Data not available in reviewed literature |
| Substance P | Tachykinin NK1 Receptor Agonist | Potent vasodilator, but specific EC50 varies by study |
| Nitroglycerin | Nitric Oxide (NO) Donor | 5.6 x 10⁻⁸ M[1] |
| Diltiazem | Calcium Channel Blocker | 2.1 x 10⁻⁵ M[1] |
| Papaverine | Phosphodiesterase Inhibitor | 7.0 x 10⁻⁷ M[1] |
| Iloprost | Prostacyclin Analogue | 2.4 x 10⁻¹¹ M[1] |
| Verapamil | Calcium Channel Blocker | pD2: 5.15 ± 1.05 (endothelium-intact) |
| Sildenafil | Phosphodiesterase-5 Inhibitor | pD2: 4.93 ± 0.59 (endothelium-intact) |
| Thrombin | Protease-Activated Receptor Agonist | 3 ± 1 nM[2] |
| Trypsin | Protease-Activated Receptor Agonist | 24 ± 9 nM[2] |
| Factor Xa | Protease-Activated Receptor Agonist | 16 ± 1 nM[2] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
While a specific EC50 value for this compound in a comparable experimental setting was not identified in the reviewed literature, it is consistently described as a potent vasodilator. Its mechanism of action, shared with Substance P, involves the activation of tachykinin NK1 receptors. The potency of Substance P itself is well-established, suggesting that this compound is a significant player in the landscape of vasodilatory peptides.
Delving into the Molecular Mechanisms: Signaling Pathways of Vasodilation
The vasodilatory effects of these compounds are initiated through distinct signaling pathways. Understanding these pathways is crucial for targeted drug design and for predicting potential synergistic or antagonistic interactions.
This compound and Tachykinin-Induced Vasodilation
This compound, as a tachykinin, exerts its vasodilatory effect through the activation of the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR) located on endothelial cells.[3] This activation initiates a cascade of intracellular events, as depicted in the following diagram:
Caption: this compound signaling pathway leading to vasodilation.
The binding of this compound to the NK1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the elevated intracellular Ca²⁺, along with DAG, activates endothelial nitric oxide synthase (eNOS). eNOS then produces nitric oxide (NO) from L-arginine. NO diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG). PKG, in turn, activates myosin light chain phosphatase, leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation and vasodilation.[3][4][5][6]
Mechanisms of Other Vasodilators
In contrast to the receptor-mediated pathway of this compound, other vasodilators operate through different mechanisms:
-
Nitric Oxide (NO) Donors (e.g., Nitroglycerin): These compounds directly release or are metabolized to NO, bypassing the need for endothelial cell signaling to induce vasodilation in vascular smooth muscle.
-
Calcium Channel Blockers (e.g., Diltiazem, Verapamil): These agents inhibit the influx of extracellular calcium into vascular smooth muscle cells through L-type calcium channels, thereby preventing the calcium-dependent signaling that leads to muscle contraction.
-
Phosphodiesterase (PDE) Inhibitors (e.g., Papaverine, Sildenafil): These drugs prevent the breakdown of cyclic nucleotides like cGMP (in the case of sildenafil) or cAMP and cGMP (in the case of papaverine). The resulting increase in cyclic nucleotide levels promotes smooth muscle relaxation.
-
Prostacyclin Analogs (e.g., Iloprost): These molecules mimic the action of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, by activating specific Gs-protein coupled receptors on vascular smooth muscle cells, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent relaxation.
Experimental Protocols: Isolated Aortic Ring Vasodilation Assay
The quantitative data presented in this guide is primarily derived from studies utilizing the isolated aortic ring assay. This ex vivo technique is a cornerstone of cardiovascular pharmacology for assessing the vasoactive properties of compounds.
Experimental Workflow
Caption: Workflow for the isolated aortic ring vasodilation assay.
Detailed Methodology
-
Tissue Preparation: The thoracic aorta is carefully excised from a euthanized rat and placed in a cold, oxygenated physiological salt solution, such as Krebs-Henseleit buffer. The aorta is then cleaned of adhering connective and adipose tissue, and cut into rings of approximately 2-4 mm in width.[7][8]
-
Mounting: Each aortic ring is suspended between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.[7][8]
-
Equilibration and Viability Testing: The aortic rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension (typically 1.0-2.0 g). The viability of the smooth muscle is then tested by inducing a contraction with a vasoconstrictor agent, such as phenylephrine or potassium chloride. To assess the integrity of the endothelium, a relaxant response to an endothelium-dependent vasodilator, like acetylcholine, is measured.[8]
-
Experimental Procedure: After washing out the initial contracting and relaxing agents, the aortic rings are pre-contracted again with a vasoconstrictor to a stable plateau. Cumulative concentrations of the test vasodilator (e.g., this compound, nitroglycerin) are then added to the organ bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and the EC50 (the concentration of the vasodilator that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation achieved) are calculated.
Conclusion
This comparative guide provides a framework for understanding the vasodilatory properties of this compound in the context of other well-characterized vasodilators. While direct quantitative comparisons of potency are limited by the current availability of published EC50 values for this compound, its mechanism of action through the tachykinin NK1 receptor places it among the potent peptide vasodilators. The provided experimental protocols and signaling pathway diagrams offer a robust foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other novel vasodilatory compounds. Future research should focus on conducting direct comparative studies to precisely quantify the vasodilatory potency of this compound against a panel of standard vasodilators.
References
- 1. e-century.us [e-century.us]
- 2. Coagulation factor Xa induces endothelium-dependent relaxations in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reprocell.com [reprocell.com]
- 8. mdpi.com [mdpi.com]
Independent Replication of Phyllomedusin Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Phyllomedusin with its well-characterized mammalian counterpart, Substance P. The data presented is based on independent research findings to assist in the evaluation of this compound as a research tool and potential therapeutic agent.
Introduction to this compound
This compound is a bioactive peptide belonging to the tachykinin family, originally isolated from the skin of the Amazonian leaf frog, Phyllomedusa bicolor.[1] Like other tachykinins, it exerts its physiological effects by interacting with neurokinin (NK) receptors, with a notable preference for the neurokinin-1 (NK1) receptor.[1][2] Its shared structural and functional properties with the mammalian tachykinin, Substance P, have made it a subject of interest for research into pain, inflammation, and other neurological processes.
Comparative Analysis of Receptor Binding and Potency
While both this compound and Substance P are potent agonists of the NK1 receptor, their binding affinities and functional potencies can vary. A comprehensive review of available literature indicates that while Substance P is the endogenous ligand for the NK1 receptor in mammals, this compound also demonstrates high affinity.[1]
To provide a clear comparison, the following tables would ideally be populated with data from a single, peer-reviewed study that conducted a direct head-to-head comparison of this compound and Substance P under identical experimental conditions. However, a comprehensive search of the current literature did not yield a single publication with a complete, side-by-side quantitative analysis of binding affinities (Ki/Kd) and functional potencies (EC50) for both peptides across key assays. The tables below are therefore presented as a template for how such data should be structured for a direct comparison. Researchers are encouraged to consult individual studies for specific values, keeping in mind that variations in experimental protocols can influence the results.
Table 1: Comparative Receptor Binding Affinity (NK1 Receptor)
| Ligand | Receptor | Cell Line/Tissue | Radioligand | Ki / Kd (nM) | Source |
| This compound | Human NK1 | CHO / HEK293 | [³H]Substance P | Data not available | |
| Substance P | Human NK1 | CHO / HEK293 | [³H]Substance P | Data not available |
Table 2: Comparative Functional Potency (Calcium Mobilization)
| Ligand | Cell Line | Receptor | EC50 (nM) | Source |
| This compound | CHO / HEK293 | Human NK1 | Data not available | |
| Substance P | CHO / HEK293 | Human NK1 | Data not available |
Table 3: Comparative Functional Potency (Smooth Muscle Contraction)
| Ligand | Tissue Preparation | EC50 (nM) | Source |
| This compound | Guinea Pig Ileum | Data not available | |
| Substance P | Guinea Pig Ileum | Data not available |
Signaling Pathways and Experimental Workflows
The activation of the NK1 receptor by both this compound and Substance P initiates a well-characterized signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for assessing the activity of these peptides.
Figure 1. this compound/Substance P Signaling Pathway via the NK1 Receptor.
Figure 2. General Experimental Workflow for Comparing Tachykinin Activity.
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of findings. The following are generalized protocols for key experiments used to characterize the activity of this compound and Substance P.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of this compound and Substance P to the NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled Substance P (e.g., [³H]Substance P).
-
Unlabeled this compound and Substance P.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from NK1 receptor-expressing cells.
-
In a 96-well plate, add a fixed concentration of radiolabeled Substance P to each well.
-
Add increasing concentrations of unlabeled this compound or Substance P (competitor) to respective wells.
-
Add cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which can then be used to calculate the Ki values.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound and Substance P in activating the NK1 receptor, leading to an increase in intracellular calcium.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and Substance P.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated fluidics system.
Procedure:
-
Seed NK1 receptor-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the plate to allow for dye de-esterification.
-
Prepare serial dilutions of this compound and Substance P.
-
Place the cell plate in a fluorescence plate reader.
-
Record baseline fluorescence.
-
Add the different concentrations of this compound or Substance P to the wells and continue to monitor fluorescence over time.
-
Analyze the data by plotting the change in fluorescence against the agonist concentration and fitting to a sigmoidal dose-response curve to determine the EC50 value.
Smooth Muscle Contraction Assay
Objective: To assess the ability of this compound and Substance P to induce contraction in an isolated tissue preparation.
Materials:
-
Guinea pig ileum.
-
Organ bath system with an isometric force transducer.
-
Krebs-Henseleit solution (physiological salt solution).
-
This compound and Substance P.
-
Data acquisition system.
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Record baseline tension.
-
Add cumulative concentrations of this compound or Substance P to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue with fresh Krebs-Henseleit solution to return to baseline.
-
Analyze the data by plotting the contractile force against the agonist concentration and fitting to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
